5-(2-Fluorophenyl)-5-oxopentanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPLUVEHPUZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645341 | |
| Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199664-70-5 | |
| Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-(2-Fluorophenyl)-5-oxopentanoic acid, a valuable intermediate in pharmaceutical research and development. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2]
In this reaction, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride, facilitating the generation of an acylium ion electrophile. The electron-rich aromatic ring of 2-fluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired product. The ortho-fluorine substituent on the benzene ring influences the regioselectivity of the acylation.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |
| 2-Fluorobenzene | C₆H₅F | 96.10 | Liquid | ≥99 |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | Solid | ≥98 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Solid | ≥99 |
| This compound | C₁₁H₁₁FO₃ | 210.20[3][4][5] | Solid | >95[1] |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
2-Fluorobenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. To the addition funnel, add a solution of glutaric anhydride (1.0 equivalent) dissolved in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 5°C.
-
Acylation: Following the complete addition of the glutaric anhydride solution, add 2-fluorobenzene (1.1 equivalents) dropwise via the addition funnel to the reaction mixture. The rate of addition should be controlled to keep the internal temperature between 0 and 5°C.
-
Reaction Progression: After the addition of 2-fluorobenzene is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[6]
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., toluene-hexane) to afford a solid product.
Synthesis Pathway Diagram
Caption: Friedel-Crafts acylation synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. This compound | CAS#:199664-70-5 | Chemsrc [chemsrc.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 199664-70-5 | FF84429 [biosynth.com]
- 5. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide on the Chemical Properties of 5-(2-Fluorophenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Fluorophenyl)-5-oxopentanoic acid is a keto-acid derivative containing a fluorinated aromatic ring. The presence of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic properties that can influence its chemical reactivity and biological activity. This document provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and spectral data. While information on its biological activity is limited, this guide aims to consolidate the available data to support further research and development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is available from various chemical suppliers and databases, experimentally determined values for several properties, such as melting point and pKa, are not consistently reported. Much of the available data is based on computational predictions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 199664-70-5 | [Chemsrc, PubChem][1][2] |
| Molecular Formula | C₁₁H₁₁FO₃ | [Biosynth, PubChem][3][4] |
| Molecular Weight | 210.20 g/mol | [Biosynth, PubChem][3][4] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | [Chemsrc][2] |
| Boiling Point | 381.7 ± 22.0 °C at 760 mmHg (predicted) | [Chemsrc][2] |
| Density | 1.2 ± 0.1 g/cm³ (predicted) | [Chemsrc][2] |
| Solubility | No experimental data available. Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water. | - |
| pKa | No experimental data available. | - |
| LogP | 1.12 (predicted) | [Chemsrc][2] |
| SMILES | C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F | [Biosynth, PubChem][3][4] |
Synthesis
The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.[5][6][7] This classic electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of this compound. It is crucial to perform this reaction under anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.[8][9][10]
Materials:
-
Fluorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) (or another suitable inert solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.
Procedure:
-
In a clean, dry round-bottomed flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0 °C.
-
In a separate flask, dissolve glutaric anhydride in anhydrous dichloromethane.
-
Add the glutaric anhydride solution dropwise to the stirred aluminum chloride suspension, maintaining the temperature at 0 °C.
-
After the addition of the anhydride, add fluorobenzene dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[8]
Synthesis and Characterization Workflow
Spectral Data
Detailed spectral analysis is essential for the structural confirmation of this compound. While comprehensive public spectral data is scarce, the expected spectral features are outlined below based on the compound's structure.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group and the aliphatic protons of the pentanoic acid chain. The aromatic region will display complex multiplets due to the fluorine-proton coupling. The aliphatic protons will appear as multiplets corresponding to the -CH₂- groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the pentanoic acid chain.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (210.20 g/mol ). The fragmentation pattern would likely involve the loss of water, carbon monoxide, and cleavage of the aliphatic chain.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the carbonyl groups (C=O) of the ketone and the carboxylic acid. A broad O-H stretching band for the carboxylic acid and C-F stretching vibrations are also expected.
Biological Activity
There is a significant lack of publicly available information regarding the specific biological activity of this compound. While some studies have explored the cytotoxicity of other fluorinated compounds, such as fluorinated amino sugars and quassinoids, these are structurally distinct and their activities cannot be directly extrapolated to the target molecule.[1][11] Research on the 4-fluoro isomer, 5-(4-fluorophenyl)-5-oxopentanoic acid, suggests its use as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[12][13] However, the biological profile of the 2-fluoro isomer remains to be elucidated.
The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that this compound could exhibit interesting biological activities. Further investigation into its potential as an enzyme inhibitor, a cytotoxic agent, or a modulator of specific signaling pathways is warranted.
Drug Discovery Logical Flow
Conclusion
This compound is a fluorinated keto-acid with potential for further investigation in medicinal chemistry and drug discovery. This guide has summarized the available information on its chemical and physical properties, as well as a general synthetic protocol. The significant gap in the understanding of its biological activity presents an opportunity for future research. A systematic evaluation of its cytotoxic, enzyme inhibitory, and other pharmacological properties could unveil novel therapeutic applications for this compound. The detailed experimental protocols and structured data presented herein provide a solid foundation for researchers to build upon in their exploration of this intriguing molecule.
References
- 1. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 2. This compound | CAS#:199664-70-5 | Chemsrc [chemsrc.com]
- 3. This compound | 199664-70-5 | FF84429 [biosynth.com]
- 4. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. scribd.com [scribd.com]
- 11. Synthesis of cytotoxic fluorinated quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide on 5-(2-Fluorophenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(2-Fluorophenyl)-5-oxopentanoic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with predicted spectroscopic values and generalized experimental protocols.
Chemical and Physical Properties
This compound is a keto acid derivative containing a fluorophenyl group. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 199664-70-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁FO₃ | [1][2] |
| Molecular Weight | 210.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | 381.7 ± 22.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |
Spectroscopic Data (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic chain protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| 7.8 - 8.0 | Multiplet | 1H | Ar-H |
| 7.1 - 7.6 | Multiplet | 3H | Ar-H |
| ~3.1 | Triplet | 2H | -C(=O)CH₂- |
| ~2.4 | Triplet | 2H | -CH₂COOH |
| ~2.0 | Quintet | 2H | -CH₂CH₂CH₂- |
The carbon NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~178 | C=O (acid) |
| 160 - 163 (d, J ≈ 250 Hz) | C-F |
| 115 - 135 | Aromatic C |
| ~35 | -C(=O)CH₂- |
| ~33 | -CH₂COOH |
| ~20 | -CH₂CH₂CH₂- |
The infrared spectrum will be characterized by absorption bands typical of a carboxylic acid and a ketone.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 210 | [M]⁺ |
| 123 | [FC₆H₄CO]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
A plausible synthetic route for this compound is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
Materials:
-
Fluorobenzene
-
Glutaric Anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, a solution of glutaric anhydride in dichloromethane is added dropwise.
-
Fluorobenzene is then added slowly to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound.
¹H and ¹³C NMR Spectroscopy:
-
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization process.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the final product.
References
Spectroscopic Data for 5-(2-Fluorophenyl)-5-oxopentanoic Acid Remains Elusive
A comprehensive search for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 5-(2-Fluorophenyl)-5-oxopentanoic acid has yielded no specific experimental results for this compound. Despite extensive inquiries through scientific databases and chemical supplier information, detailed NMR characterization for this particular ortho-fluorinated phenyl derivative is not publicly available at this time.
While general physical and chemical properties for this compound are documented, including its molecular formula (C₁₁H₁₁FO₃) and CAS number (199664-70-5), the specific NMR data which is crucial for structural elucidation and confirmation, remains unpublished in the searched resources. Information regarding related isomers, such as 5-(4-Fluorophenyl)-5-oxopentanoic acid, is more readily found, but this does not suffice for the precise analytical requirements of the requested technical guide.
The absence of this core data precludes the creation of a detailed technical whitepaper as requested. The foundational elements for such a document, namely the quantitative NMR data and the associated experimental protocols for its acquisition, are unavailable.
For researchers and scientists in drug development, the typical workflow for characterizing a novel or commercially available compound like this compound would involve the experimental acquisition of its NMR spectra. A generalized workflow for such a process is outlined below.
General Experimental Workflow for NMR Spectroscopy
A standard approach to obtaining ¹H and ¹³C NMR spectra for a chemical compound is depicted in the following workflow diagram. This process is fundamental in analytical chemistry for the structural analysis of organic molecules.
Caption: Generalized workflow for acquiring and processing NMR spectra.
Without the foundational ¹H and ¹³C NMR data for this compound, a detailed analysis and the creation of the requested in-depth technical guide is not feasible. Further experimental work would be required to generate this data.
Mass spectrometry analysis of 5-(2-Fluorophenyl)-5-oxopentanoic acid
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(2-Fluorophenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound featuring a fluorinated aromatic ring, a ketone, and a carboxylic acid functional group. Its structural complexity makes mass spectrometry (MS) an indispensable tool for its identification, quantification, and structural elucidation, particularly in complex matrices such as biological fluids or reaction mixtures. This guide provides a comprehensive overview of the analytical approach to its characterization using Liquid Chromatography-Mass Spectrometry (LC-MS), detailing expected fragmentation patterns, experimental protocols, and data interpretation workflows. The molecular formula of the compound is C₁₁H₁₁FO₃ and its monoisotopic mass is 210.06922237 Da[1].
Molecular and Spectrometric Properties
A summary of the key chemical properties for this compound is presented below. This data is crucial for setting up the mass spectrometer and interpreting the resulting data.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₁₁FO₃ | PubChem[1] |
| Molecular Weight | 210.20 g/mol | PubChem[1] |
| Exact Monoisotopic Mass | 210.06922237 Da | PubChem[1] |
| Common Ion Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | Inferred |
Predicted Mass Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is dictated by its functional groups: the aromatic ketone and the aliphatic carboxylic acid. Upon ionization, typically by Electrospray Ionization (ESI), the molecule will undergo Collision-Induced Dissociation (CID) to produce characteristic fragment ions.
Key fragmentation mechanisms for carbonyl compounds include α-cleavage and McLafferty rearrangement[2][3]. For carboxylic acids, common losses include water (H₂O) and the carboxyl group (COOH)[4][5]. The presence of the stable aromatic ring often results in a prominent molecular ion peak[4].
The diagram below illustrates the predicted fragmentation pathway in positive ion mode ([M+H]⁺).
Caption: Predicted fragmentation of protonated this compound.
Interpretation of Key Fragments
The table below summarizes the major ions expected in the mass spectrum and their proposed origins.
| m/z (Monoisotopic) | Ion Formula | Description |
| 211.0765 | [C₁₁H₁₂FO₃]⁺ | Protonated Molecular Ion ([M+H]⁺): The intact molecule with an added proton. |
| 193.0659 | [C₁₁H₁₀FO₂]⁺ | [M+H - H₂O]⁺: Results from the loss of a water molecule from the carboxylic acid group, a common fragmentation for such compounds[4]. |
| 138.0508 | [C₈H₇FO]⁺ | McLafferty Rearrangement Product: Formed by the transfer of a γ-hydrogen to the ketone's carbonyl oxygen, followed by cleavage, eliminating a neutral acrylic acid molecule[2][6]. |
| 123.0297 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl Cation: A highly stable acylium ion formed via α-cleavage of the bond between the ketone's carbonyl carbon and the adjacent methylene group. This is often a base peak for aromatic ketones[2]. |
| 95.0342 | [C₆H₄F]⁺ | Fluorophenyl Cation: Results from the subsequent loss of carbon monoxide (CO) from the 2-fluorobenzoyl cation. |
Experimental Protocol: LC-MS/MS Analysis
This section provides a representative protocol for the quantitative analysis of this compound. LC-MS/MS is the method of choice due to its high sensitivity and specificity, even in complex sample matrices[7]. The separation of organic acids is often achieved using reversed-phase or mixed-mode chromatography[8][9].
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from plasma): a. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 7 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (Q1): 211.1 m/z; Product Ion (Q3): 123.0 m/z |
| Collision Energy | 20 eV (optimization recommended) |
Analytical Workflow
The overall process from sample receipt to final data analysis follows a structured workflow to ensure data quality and reproducibility.
Caption: Standard bioanalytical workflow for LC-MS/MS quantification.
Conclusion
The mass spectrometric analysis of this compound is straightforward using modern LC-MS/MS instrumentation. The molecule exhibits predictable fragmentation, with the formation of a stable 2-fluorobenzoyl cation (m/z 123.0) providing a robust fragment for sensitive and specific quantification in Multiple Reaction Monitoring (MRM) mode. The protocols and data presented in this guide serve as a foundational template for method development and routine analysis in research and drug development settings.
References
- 1. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure Elucidation of 5-(2-Fluorophenyl)-5-oxopentanoic acid
Abstract
The precise determination of a chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This document provides a comprehensive technical guide on the methodologies used to elucidate the structure of this compound. It outlines a systematic workflow, from synthesis to spectroscopic analysis, and presents the expected analytical data based on established principles. This guide serves as a practical reference for researchers engaged in the characterization of novel small molecules, detailing experimental protocols and data interpretation strategies.
Introduction
This compound is a keto-carboxylic acid containing a fluorinated aromatic ring. Molecules within this class are of significant interest in medicinal chemistry, often serving as intermediates or building blocks in the synthesis of pharmacologically active compounds.[1] The presence of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in drug design.
Accurate structure elucidation is paramount to confirming the identity of a synthesized compound, ensuring its purity, and understanding its chemical properties. This process relies on the integration of data from multiple analytical techniques. This guide details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unambiguous confirmation of the structure of this compound.
Compound Profile
A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, solvent selection, and the design of analytical experiments.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 199664-70-5 | [2][3] |
| Molecular Formula | C₁₁H₁₁FO₃ | [2][3][4] |
| Molecular Weight | 210.20 g/mol | [2][3] |
| Appearance | White powder (predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 381.7 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point | 184.6 ± 22.3 °C | [3] |
Synthesis Overview
Understanding the synthetic route is crucial for anticipating potential impurities and byproducts. A reported synthesis of this compound involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with glutaric anhydride.[3] While the reference uses 1-bromo-2-fluorobenzene, the reaction is illustrative of a general approach using a substituted fluorobenzene.
Caption: Generalized synthetic pathway for the target compound.
Structure Elucidation Workflow
A systematic workflow is essential for efficient and accurate structure elucidation. The process begins with preliminary analysis to determine purity and molecular weight, followed by detailed spectroscopic analyses to map the molecular framework and identify functional groups.
Caption: A systematic workflow for structure elucidation.
Spectroscopic Data & Interpretation
This section details the predicted data from key spectroscopic techniques. While experimental data should always be acquired, these predictions serve as a benchmark for interpretation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. The fragmentation pattern provides evidence for the compound's structural components.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Ion [M+H]⁺ | m/z 211.0765 | Confirms molecular formula C₁₁H₁₁FO₃ |
| Major Fragment 1 | m/z 123.0397 | Loss of -C₄H₆O₂ (butyric acid side chain), corresponds to [C₇H₄FO]⁺ |
| Major Fragment 2 | m/z 95.0135 | Loss of -CO from Fragment 1, corresponds to [C₆H₄F]⁺ (fluorophenyl cation) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | Carboxylic Acid | O-H stretch |
| ~1710 | Strong | Carboxylic Acid | C=O stretch |
| ~1685 | Strong | Aryl Ketone | C=O stretch |
| ~1600, ~1480 | Medium | Aromatic Ring | C=C stretch |
| ~1250 | Strong | Aryl-F | C-F stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.
Predicted ¹H NMR Data (500 MHz, CDCl₃) Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | singlet (broad) | 1H | H -O-C=O |
| ~7.90 | triplet of doublets | 1H | Ar-H (ortho to F, ortho to C=O) |
| ~7.60 | multiplet | 1H | Ar-H (para to F) |
| ~7.25 | multiplet | 2H | Ar-H (meta to F) |
| ~3.10 | triplet | 2H | C(=O)-CH₂ -CH₂ |
| ~2.50 | triplet | 2H | CH₂ -COOH |
| ~2.10 | quintet | 2H | -CH₂-CH₂ -CH₂- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 (d, J ≈ 4 Hz) | Ar-C =O |
| ~178.0 | C OOH |
| ~162.0 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~135.0 | Ar-C H |
| ~131.0 | Ar-C H |
| ~125.0 (d, J ≈ 15 Hz) | Ar-C (ipso to C=O) |
| ~124.5 (d, J ≈ 4 Hz) | Ar-C H |
| ~116.5 (d, ²JCF ≈ 22 Hz) | Ar-C H |
| ~37.0 | C H₂ (adjacent to Ar-C=O) |
| ~33.0 | C H₂-COOH |
| ~19.5 | -CH₂-C H₂-CH₂- |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -115 | multiplet | Ar-F |
Data Integration for Structure Confirmation
No single technique can unambiguously determine a structure. The final confirmation is achieved by logically integrating the data from all analyses.
Caption: Logical integration of spectroscopic data.
Experimental Protocols
The following are generalized protocols for acquiring the necessary analytical data. Laboratories should adapt these to their specific instrumentation and standard operating procedures.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Method : Infuse the sample solution directly or via LC injection into the electrospray ionization (ESI) source.
-
Acquisition Mode : Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Analysis : Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for C₁₁H₁₁FO₃. Perform MS/MS fragmentation on the parent ion to observe characteristic daughter ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation : Use a standard FTIR spectrometer.
-
Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis : Identify characteristic absorption bands corresponding to the functional groups predicted for the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled fluorine spectrum using an appropriate spectral width and reference standard (e.g., CFCl₃).
-
Analysis : Integrate ¹H signals, determine multiplicities, and assign all peaks based on chemical shifts and coupling patterns. Correlate ¹H, ¹³C, and ¹⁹F data to build the final structural assignment.
Conclusion
The structure elucidation of this compound is a multi-faceted process that requires the logical integration of data from several key analytical techniques. By following a systematic workflow encompassing mass spectrometry, IR spectroscopy, and multinuclear NMR, researchers can unambiguously confirm the molecular formula, identify all functional groups, and map the complete atomic connectivity of the molecule. The methodologies and predicted data presented in this guide provide a robust framework for the characterization of this compound and can be adapted for the analysis of other novel small molecules in a research and development setting.
References
Technical Guide: 5-(2-Fluorophenyl)-5-oxopentanoic Acid (CAS 199664-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Fluorophenyl)-5-oxopentanoic acid, identified by CAS number 199664-70-5, is a fluorinated organic compound.[1][2][3][4] Structurally, it is a derivative of pentanoic acid featuring a 2-fluorophenyl ketone substituent at the 5-position. This compound is recognized as a chemical intermediate and has been identified as a process-related impurity in the synthesis of the cholesterol-lowering drug, Ezetimibe.[4][5] Its utility has also been noted in the preparation of other chemical entities, although detailed public-domain information on its biological activity is currently limited. This guide provides a consolidated overview of its known properties, structure, and synthetic background based on available technical information.
Chemical Structure and Properties
The molecular structure of this compound consists of a five-carbon carboxylic acid chain linked to a fluorinated benzene ring via a ketone group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 199664-70-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁FO₃ | [1][2][3] |
| Molecular Weight | 210.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Fluoro-δ-oxobenzenepentanoic acid, 5-(2-Fluorophenyl)-5-oxovaleric acid | [4] |
| Density | 1.241 g/cm³ (Predicted) | [3] |
| Boiling Point | 381.7 °C at 760 mmHg (Predicted) | [2][3] |
| Flash Point | 184.6 °C (Predicted) | [3] |
| Vapor Pressure | 1.66E-06 mmHg at 25°C (Predicted) | [3] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source(s) |
| XLogP3 | 2.263 | [3] |
| PSA (Polar Surface Area) | 54.37 Ų | [3] |
Synthesis and Experimental Information
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a synthetic route has been referenced in the scientific literature and outlined in patent documents.
Synthetic Pathway Overview
A plausible synthetic route involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. In this reaction, the electrophilic acylium ion, generated from glutaric anhydride in the presence of a Lewis acid catalyst, attacks the electron-rich fluorobenzene ring to form the carbon-carbon bond, yielding the final product.
Referenced Experimental Protocol
A Chinese patent (CN101423515A) describes a method for the preparation of 5-(4-fluorophenyl)-5-oxopentanoic acid, a constitutional isomer of the target compound.[6] While not identical, the general principles of the Friedel-Crafts acylation reaction would be similar. The patent describes the reaction of fluorobenzene and glutaric acid in the presence of a Lewis acid like aluminum chloride.[6]
Spectral and Analytical Data
While many suppliers of this compound state that analytical data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry are available upon request with purchase, publicly accessible, detailed spectral data for this compound is scarce.
Biological Activity and Applications
Currently, there is a significant lack of published data regarding the specific biological activity, pharmacological properties, or mechanism of action of this compound. Its primary documented role is as a process impurity in the manufacturing of Ezetimibe.[4][5] As an impurity, its toxicological profile would be of interest to drug development professionals to ensure the safety of the final active pharmaceutical ingredient.
Given its structural motifs—a fluorinated aromatic ring and a carboxylic acid—it could be hypothetically explored for various biological activities, as these features are present in many bioactive molecules. However, without experimental data, any potential application remains speculative.
Due to the absence of information on its biological activity, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound (CAS 199664-70-5) is a known chemical entity primarily recognized as an impurity in the synthesis of Ezetimibe. While its physicochemical properties are documented and a synthetic route is plausible, there is a notable absence of detailed, publicly available experimental protocols, comprehensive spectral analyses, and, most significantly, studies on its biological activity. For researchers and drug development professionals, this compound represents an area where further investigation is needed to fully characterize its properties and potential applications. Any handling and use of this compound should be conducted with the appropriate safety measures in a laboratory setting.
References
- 1. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:199664-70-5 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of 5-(2-Fluorophenyl)-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-(2-Fluorophenyl)-5-oxopentanoic acid, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document outlines detailed, industry-standard protocols for determining its solubility and stability profiles. These methodologies are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor. This guide is intended to be a practical resource for researchers, enabling them to generate the necessary data for drug development, formulation, and regulatory submissions. The subsequent sections detail experimental designs for solubility assessment, forced degradation studies, and the analytical methods required for quantification.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data serves as a baseline for designing solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₃ | PubChem |
| Molecular Weight | 210.20 g/mol | PubChem[1] |
| XLogP3-AA (Predicted) | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 210.06922237 Da | PubChem[1] |
| Density (Predicted) | 1.241 g/cm³ | Echemi[2] |
| Boiling Point (Predicted) | 381.7°C at 760 mmHg | Echemi[2] |
| Flash Point (Predicted) | 184.6°C | Echemi[2] |
| pKa (Predicted) | Not Available | - |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive understanding of the solubility of this compound in various solvents is essential.
Predicted Solubility
Based on its structural analogue, 5-(4-Fluorophenyl)-5-oxopentanoic acid, it is predicted that this compound will have limited solubility in water and good solubility in organic solvents such as ethanol and acetone.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Water (deionized)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Ethanol
-
Methanol
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solids sediment.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Data Presentation
The results of the solubility study should be presented in a clear and concise table, as illustrated in Table 2 (with placeholder data).
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 25 | [e.g., 0.5] | [e.g., ± 0.05] |
| PBS (pH 7.4) | 37 | [e.g., 1.2] | [e.g., ± 0.1] |
| 0.1 N HCl | 25 | [e.g., 0.3] | [e.g., ± 0.03] |
| 0.1 N NaOH | 25 | [e.g., 15.0] | [e.g., ± 1.2] |
| Ethanol | 25 | [e.g., > 50] | N/A |
| Methanol | 25 | [e.g., > 50] | N/A |
| Acetone | 25 | [e.g., > 50] | N/A |
| DMSO | 25 | [e.g., > 100] | N/A |
Stability Profile
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, helps to elucidate the intrinsic stability of the molecule.[3] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated temperature and humidity controlled oven
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Samples should be withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Data Presentation
The results of the forced degradation studies should be summarized in a table, as shown in Table 3 (with placeholder data).
| Stress Condition | Time | Assay of Active (%) | Major Degradation Products (RT) | Mass Balance (%) |
| 0.1 N HCl (60°C) | 24h | [e.g., 85.2] | [e.g., 4.5 min, 6.2 min] | [e.g., 99.5] |
| 0.1 N NaOH (RT) | 24h | [e.g., 78.9] | [e.g., 3.8 min] | [e.g., 99.2] |
| 3% H₂O₂ (RT) | 24h | [e.g., 92.1] | [e.g., 7.1 min] | [e.g., 99.8] |
| Thermal (80°C) | 48h | [e.g., 98.5] | [e.g., None detected] | [e.g., 100.1] |
| Photostability | - | [e.g., 95.7] | [e.g., 8.3 min] | [e.g., 99.6] |
Analytical Methodologies
A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Caption: Workflow for Forced Degradation Studies.
Conclusion
References
Methodological & Application
Application of 5-(2-Fluorophenyl)-5-oxopentanoic acid in Drug Discovery: A Synthetic Intermediate for Bioactive Molecules
Introduction
5-(2-Fluorophenyl)-5-oxopentanoic acid is a valuable chemical intermediate in the field of drug discovery and medicinal chemistry. While not typically possessing intrinsic biological activity, its structural features make it a key building block for the synthesis of more complex, pharmacologically active compounds. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. This document outlines the primary application of this compound as a precursor for the synthesis of heterocyclic scaffolds, particularly the pyrrole ring system found in a number of therapeutic agents. A prominent example of a structurally related compound, 5-(4-fluorophenyl)-5-oxopentanoic acid, is utilized in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| CAS Number | 199664-70-5 |
| Appearance | Solid |
| IUPAC Name | This compound |
Application Notes: A Precursor for Pyrrole-Based HMG-CoA Reductase Inhibitors
The primary application of 5-(fluorophenyl)-5-oxopentanoic acid derivatives in drug discovery is in the construction of the core structure of various therapeutic agents. One of the most notable applications is in the synthesis of pyrrole-based HMG-CoA reductase inhibitors, such as Atorvastatin. The synthesis of the central pyrrole ring of these molecules can be achieved through the Paal-Knorr pyrrole synthesis, a classic organic reaction that condenses a 1,4-dicarbonyl compound with a primary amine or ammonia.
5-(Fluorophenyl)-5-oxopentanoic acid serves as a precursor to the required 1,4-dicarbonyl intermediate. The general synthetic strategy involves the conversion of the pentanoic acid derivative into a more elaborate 1,4-dicarbonyl compound which then undergoes cyclization.
Biological Context: HMG-CoA Reductase Inhibition
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the liver.[1][2][3] Inhibition of this enzyme reduces the endogenous production of cholesterol, leading to an upregulation of LDL receptors on liver cells and consequently, an increased clearance of LDL cholesterol from the bloodstream.[1][4] Statins, such as Atorvastatin, are competitive inhibitors of HMG-CoA reductase.[2][3]
The pyrrole core, synthesized from precursors like 5-(fluorophenyl)-5-oxopentanoic acid, is a critical structural motif for the activity of many potent HMG-CoA reductase inhibitors.
Biological Activity of a Representative Final Product: Atorvastatin
| Parameter | Value | Target |
| Drug Class | Statin | HMG-CoA Reductase |
| Mechanism of Action | Competitive Inhibitor | HMG-CoA Reductase |
| Therapeutic Use | Hypercholesterolemia | Lowering LDL Cholesterol |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of a Pyrrole Core from a 1,4-Dicarbonyl Precursor
This protocol describes a general procedure for the Paal-Knorr synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound, which can be derived from 5-(fluorophenyl)-5-oxopentanoic acid.
Materials:
-
1,4-dicarbonyl precursor
-
Primary amine (e.g., aniline or benzylamine)
-
Glacial acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in toluene.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrrole derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Caption: Synthetic workflow from this compound.
Caption: HMG-CoA reductase signaling pathway and the point of inhibition by statins.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-(2-Fluorophenyl)-5-oxopentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(2-Fluorophenyl)-5-oxopentanoic acid is a γ-keto acid that serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of both a ketone and a carboxylic acid functional group allows for cyclization reactions to form six-membered rings. The fluorophenyl moiety is a common feature in many biologically active molecules, enhancing properties such as metabolic stability and binding affinity.
This document provides detailed protocols for the synthesis of novel pyridazinone derivatives from this compound. Pyridazinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The protocols outlined below describe the synthesis of 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one and its subsequent aromatization to 6-(2-Fluorophenyl)pyridazin-3(2H)-one.
General Synthetic Pathway: The most common and direct method for synthesizing pyridazin-3(2H)-ones is the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[5][6] This reaction proceeds via a cyclocondensation to form a stable six-membered dihydropyridazinone ring. The resulting 4,5-dihydropyridazin-3(2H)-one can then be subjected to oxidation to yield the corresponding aromatic pyridazin-3(2H)-one.[5]
Caption: A high-level overview of the experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the cyclocondensation reaction between this compound and hydrazine hydrate to yield the dihydropyridazinone derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (95%)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add this compound (e.g., 10.5 g, 50 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Slowly add hydrazine hydrate (e.g., 3.0 g, 60 mmol) to the solution dropwise. The reaction is exothermic.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the flask further in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
The resulting white to off-white solid is 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Caption: Reaction scheme for the synthesis of pyridazinone derivatives.
Protocol 2: Synthesis of 6-(2-Fluorophenyl)pyridazin-3(2H)-one
This protocol describes the oxidation (aromatization) of the dihydropyridazinone intermediate to the final pyridazinone product.
Materials:
-
6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq)
-
Bromine (1.1 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask with dropping funnel and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (e.g., 8.24 g, 40 mmol) in glacial acetic acid (80 mL) in a round-bottom flask.
-
Heat the mixture to 60°C with stirring.
-
In a dropping funnel, prepare a solution of bromine (e.g., 7.0 g, 44 mmol) in glacial acetic acid (20 mL).
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 60-70°C.
-
After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Stir for 30 minutes. A solid precipitate should form.
-
To quench any excess bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color disappears.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 6-(2-Fluorophenyl)pyridazin-3(2H)-one.
-
Dry the purified product in a vacuum oven.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of the target compounds.
Table 1: Reaction Parameters and Yields
| Compound | Starting Material | Reaction Type | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Cyclocondensation | 80 | 5 | 85 |
| 2 | 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Aromatization | 110 | 2 | 78 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | C₁₁H₁₁FN₂O | 206.22 | 145-147 | 11.2 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 2.9 (t, 2H), 2.5 (t, 2H) | 207.1 [M+H]⁺ |
| 2 | C₁₁H₉FN₂O | 204.20 | 198-201 | 12.5 (s, 1H, NH), 7.1-7.9 (m, 6H, Ar-H, Vinyl-H) | 205.1 [M+H]⁺ |
Potential Applications and Signaling Pathways
Pyridazinone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The synthesized 6-(2-Fluorophenyl)pyridazin-3(2H)-one and its analogues could be screened for various therapeutic applications.
Anti-inflammatory Activity: Many pyridazinone derivatives act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory signaling pathway, responsible for converting arachidonic acid into prostaglandins. Inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. iglobaljournal.com [iglobaljournal.com]
Application Note: Protocol for Friedel-Crafts Acylation in the Synthesis of 5-Aryl-5-Oxopentanoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aryl-5-oxopentanoic acids are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. Their keto-acid functionality allows for diverse chemical transformations, making them versatile building blocks in medicinal chemistry. The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct and efficient method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This protocol details the synthesis of 5-aryl-5-oxopentanoic acids via the Friedel-Crafts acylation of various aromatic compounds with glutaric anhydride, a cyclic dicarboxylic anhydride.[3] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the anhydride for electrophilic aromatic substitution.[4][5]
Reaction Principle
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of glutaric anhydride, facilitating the ring-opening and generation of a highly electrophilic acylium cation. This electrophile is then attacked by the nucleophilic aromatic ring. A subsequent loss of a proton restores aromaticity and, after an aqueous workup to hydrolyze the aluminum-ketone complex, yields the final 5-aryl-5-oxopentanoic acid product. A key advantage of this acylation reaction is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution side products.[6][7]
General Reaction Scheme:
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Quantification of 5-(2-Fluorophenyl)-5-oxopentanoic acid
These application notes provide detailed methodologies for the quantitative analysis of 5-(2-Fluorophenyl)-5-oxopentanoic acid in research and drug development settings. Two primary analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level analysis.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and formulated products where the analyte concentration is relatively high.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and excipients. The analyte is then detected and quantified by a UV detector.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic Acid), HPLC grade
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
Experimental Protocol
a. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
b. Preparation of Sample Solutions
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the sample diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to volume with the sample diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
c. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
d. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or for trace-level impurity analysis.
Principle
The method involves the separation of the analyte by reversed-phase liquid chromatography followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation agent: Acetonitrile or Methanol
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Data acquisition and processing software
Experimental Protocol
a. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the appropriate matrix (e.g., blank plasma) with the analyte and a constant concentration of the internal standard.
b. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Transfer to an autosampler vial for analysis.
c. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: [M-H]⁻ → fragment 1, [M-H]⁻ → fragment 2 (hypothetical) |
| IS: [M-H]⁻ → fragment 1, [M-H]⁻ → fragment 2 (hypothetical) |
d. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample and standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85.0% - 115.0% |
Visualizations
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS analysis workflow.
HPLC and LC-MS methods for 5-(2-Fluorophenyl)-5-oxopentanoic acid analysis
Anachem Solutions | Application Note
Analysis of 5-(2-Fluorophenyl)-5-oxopentanoic Acid by HPLC and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, monitoring reaction progress, and assessing purity. This application note details robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound. The described protocols offer high sensitivity, selectivity, and reproducibility, making them suitable for a range of research and quality control applications.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 199664-70-5 |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Chemical Structure |
|
Part 1: HPLC-UV Method
This method is suitable for routine purity assessment and quantification where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
Samples of unknown concentration should be diluted with the mobile phase to fall within the calibration range.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Data Presentation: HPLC-UV Method Performance (Hypothetical)
| Parameter | Result |
| Retention Time | ~ 6.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.5 µg/mL |
| Precision (%RSD) | < 2% |
Part 2: LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare calibration standards from the stock solution by serial dilution with 50:50 methanol:water, to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
2. Liquid Chromatography Conditions:
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC I-Class System or equivalent |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes, hold at 80% B for 1 minute, then return to 20% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Instrument | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 209.1 |
| Product Ions (Q3) | m/z 121.0 (Quantifier), m/z 93.0 (Qualifier) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | -4500 V |
| Temperature | 500 °C |
| Declustering Potential | -80 V |
| Collision Energy | -25 V (for m/z 121.0), -35 V (for m/z 93.0) |
Data Presentation: LC-MS/MS Method Performance (Hypothetical)
| Parameter | Result |
| Retention Time | ~ 3.2 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy | 95-105% |
Visualizations
Caption: General workflow for HPLC and LC-MS/MS analysis.
Caption: Logical relationships in the analytical method design.
Application Note: Derivatization of 5-(2-Fluorophenyl)-5-oxopentanoic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-(2-Fluorophenyl)-5-oxopentanoic acid is a keto-carboxylic acid containing a fluorinated phenyl ring, a structural motif present in various biologically active molecules.[1][2] The carboxylic acid and ketone moieties serve as versatile handles for chemical modification, allowing for the creation of a diverse library of derivatives. By synthesizing analogs, such as amides and esters, researchers can explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles. This application note provides detailed protocols for the derivatization of the parent compound and subsequent high-throughput biological screening to identify potential therapeutic agents, particularly for anticancer applications, a common field for screening novel chemical entities.[3][4]
Synthesis of a Focused Derivative Library
To investigate the therapeutic potential, a focused library of amide and ester derivatives of this compound can be synthesized. This allows for the systematic evaluation of how different functional groups impact biological activity. The following are general protocols for synthesizing these derivatives using standard peptide coupling reagents, which are known to be efficient for forming amide and ester bonds from carboxylic acids.[5][6][]
Experimental Protocol 1.1: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine using a carbodiimide coupling agent.
-
Reagent Preparation : Dissolve this compound (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation : Add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq.) and an activator such as Hydroxybenzotriazole (HOBt, 1.2 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to form the active ester.
-
Amine Addition : Add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.
-
Reaction : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Experimental Protocol 1.2: General Procedure for Ester Synthesis
This protocol outlines the synthesis of ester derivatives via Steglich esterification.
-
Reagent Preparation : Dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous Dichloromethane (DCM).
-
Coupling Agent Addition : Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM dropwise.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification : A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM. Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the final ester derivative.
High-Throughput Biological Screening
High-throughput screening (HTS) enables the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological pathway or target.[3][8][9] For anticancer drug discovery, primary screens often involve assessing general cytotoxicity against cancer cell lines, followed by more specific assays like those measuring apoptosis.[10][11]
Experimental Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[12]
-
Cell Seeding : Seed a cancer cell line (e.g., A549 human lung carcinoma) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol 2.2: Apoptosis Induction Screening (Caspase-Glo 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13][14]
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol. A typical incubation time for apoptosis induction is 24 hours.
-
Reagent Preparation : Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Procedure : Remove the plates from the incubator and allow them to cool to room temperature. Add 100 µL of Caspase-Glo 3/7 reagent to each well.
-
Incubation : Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition : Measure the luminescence using a microplate reader. Luminescence is proportional to the amount of active caspase 3/7.
-
Data Analysis : Compare the luminescence signal of treated cells to untreated controls to determine the fold-increase in apoptosis.
Data Analysis and Presentation
The primary output from these screening assays is quantitative data that can be used to compare the potency of the synthesized derivatives. This data is typically summarized in tables for clear interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against A549 Cells.
| Compound ID | R₁ | R₂ | IC₅₀ (µM) ± SD |
| Parent | - | - | > 100 |
| DERIV-01 | H | Phenyl | 45.2 ± 3.1 |
| DERIV-02 | H | 4-Chlorophenyl | 22.8 ± 1.9 |
| DERIV-03 | H | 4-Methoxyphenyl | 58.1 ± 4.5 |
| DERIV-04 | H | Cyclohexyl | 75.6 ± 6.2 |
| DERIV-05 | Methyl | Methyl | > 100 |
| Doxorubicin | - | - | 0.8 ± 0.1 |
Data are presented as the mean of three independent experiments ± standard deviation (SD). IC₅₀ values were calculated using non-linear regression analysis.
Table 2: Hypothetical Apoptosis Induction Data for Selected Derivatives.
| Compound ID | Concentration (µM) | Caspase 3/7 Activation (Fold Change vs. Control) |
| DERIV-02 | 25 | 4.8 |
| DERIV-03 | 25 | 1.5 |
| Staurosporine | 1 | 8.2 |
Fold change is calculated as the luminescence of the treated sample divided by the luminescence of the untreated control.
Hypothetical Mechanism of Action Pathway
Compounds that induce apoptosis often do so by activating a cascade of enzymes called caspases.[13] This programmed cell death is a critical process for eliminating damaged or cancerous cells. A hit compound from the screen could potentially trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. opentrons.com [opentrons.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. bmglabtech.com [bmglabtech.com]
The Transformative Role of Fluorinated Compounds in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. This document provides a detailed overview of the applications of fluorinated compounds, supported by quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Enhancing Drug Properties through Fluorination
The introduction of fluorine atoms into a molecule can profoundly influence its metabolic stability, acidity (pKa), lipophilicity, and binding affinity for its biological target.[1][2] These modifications are often key to transforming a promising lead compound into a viable drug candidate.
Modulation of Physicochemical Properties
The high electronegativity of fluorine can alter the electron distribution within a molecule, impacting its pKa and lipophilicity (logP or logD).[3][4] Strategic fluorination can, for instance, lower the pKa of nearby basic amines, which can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[5][6]
The effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can either increase or decrease it.[7][8] This allows for fine-tuning of a compound's solubility and permeability.
Table 1: Effect of Fluorination on pKa and Lipophilicity
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated logD 7.4 | Fluorinated logD 7.4 | Reference |
| 2-(Methylthio)pyridine / 2-(Trifluoromethylthio)pyridine | 3.69 | 0.97 | 1.69 | 2.13 | [7] |
| 2-(Ethylthio)pyridine / 2-(2,2,2-Trifluoroethylthio)pyridine | 3.68 | 1.49 | - | 2.71 | [7] |
| PDE9 Inhibitor 9a / 8a | 9.8 (basic), 9.5 (acidic) | 8.1 (basic), 8.3 (acidic) | - | - | [9] |
| PDE9 Inhibitor 9e / 8e | 9.7 (basic), 8.8 (acidic) | 8.4 (basic), 5.5 (acidic) | - | - | [9] |
Note: pKa values for PDE9 inhibitors represent the basicity of a pyrrolidine nitrogen and the acidity of a pyrazolopyrimidinone N-H.
Improvement of Metabolic Stability
A major application of fluorination is to block metabolically labile sites on a drug molecule.[1] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[10] Replacing a hydrogen atom at a site of oxidative metabolism with a fluorine atom can significantly increase a drug's half-life and oral bioavailability.
Table 2: Comparative Metabolic Stability of Fluorinated Compounds
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Species | Reference |
| Non-fluorinated Quinolone Analog | Hypothetical Value: 20 | Hypothetical Value: 34.7 | Human | [11] |
| Ciprofloxacin | 115 | 6.0 | Human | [11] |
| Levofloxacin | >240 | <2.9 | Human | [11] |
Note: Data for non-fluorinated quinolone analog is hypothetical for illustrative comparison. Ciprofloxacin and Levofloxacin are well-known fluorinated quinolone antibiotics.
Key Experimental Protocols
The following protocols provide standardized methods for evaluating the key properties of fluorinated compounds in a drug discovery setting.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[12][13][14]
Materials:
-
Test compound and positive control (e.g., Midazolam, Dextromethorphan)[10]
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and sample analysis
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound or positive control to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
pKa Determination by ¹H NMR Spectroscopy
This method relies on the change in the chemical shift of protons near an ionizable center as a function of pH.[15][16][17]
Materials:
-
Test compound
-
D₂O
-
Standard acid (e.g., DCl) and base (e.g., NaOD) solutions of known concentration
-
NMR spectrometer and tubes
-
pH meter calibrated for D₂O solutions (pD = pH reading + 0.4)
Procedure:
-
Sample Preparation:
-
Dissolve the test compound in D₂O.
-
Prepare a series of NMR samples with varying pD values by adding small aliquots of standard acid or base.
-
-
NMR Measurement:
-
Record the ¹H NMR spectrum for each sample.
-
Identify a proton signal that shows a significant chemical shift change with pD.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected proton against the pD.
-
Fit the data to a sigmoidal curve.
-
The pKa is the pD value at the inflection point of the curve.
-
Receptor Binding Affinity Assay (Radioligand Competition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[6][18][19][20]
Materials:
-
Test compound
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Assay buffer
-
Unlabeled competitor for non-specific binding determination
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled competitor).
-
Incubate to reach equilibrium.
-
-
Separation:
-
Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = total binding - non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[21][22][23][24]
Materials:
-
Test inhibitor
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase buffer
-
Detection reagents (format-dependent, e.g., phosphospecific antibody for ELISA, or reagents for luminescence-based ATP/ADP quantification)
-
Multi-well plates and plate reader
Procedure:
-
Reaction Setup:
-
In a multi-well plate, add the kinase, substrate, and serially diluted test inhibitor.
-
Pre-incubate to allow inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specific time.
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Perform the detection step according to the chosen assay format (e.g., add detection reagents for fluorescence or luminescence, or perform ELISA steps).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, absorbance).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value.
-
Signaling Pathways of Fluorinated Drugs
The following diagrams illustrate the mechanisms of action of two prominent fluorinated drugs, Sitagliptin and Ibrutinib.
Sitagliptin Signaling Pathway
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones (GLP-1 and GIP), which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[25][26] Some studies also suggest it may ameliorate diabetic nephropathy by blocking the TGF-β1/Smad signaling pathway and affect vascular smooth muscle cells via the ERK1/2 pathway.[27][28][29]
Ibrutinib Signaling Pathway
Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][30] It forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition.[2] This blocks B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of malignant B-cells.[3][31]
References
- 1. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. benchchem.com [benchchem.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 26. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sitagliptin attenuates high glucose-induced alterations in migration, proliferation, calcification and apoptosis of vascular smooth muscle cells through ERK1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. longdom.org [longdom.org]
- 30. targetedonc.com [targetedonc.com]
- 31. imbruvicahcp.com [imbruvicahcp.com]
Experimental procedure for the reduction of the keto group in 5-(2-Fluorophenyl)-5-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the selective reduction of the keto functional group in 5-(2-Fluorophenyl)-5-oxopentanoic acid to yield 5-(2-Fluorophenyl)pentanoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. Two robust and well-established methods, the Clemmensen reduction and the Wolff-Kishner reduction, are presented. These protocols are designed to be effective for aryl-alkyl ketones while being compatible with the carboxylic acid moiety present in the substrate. This application note includes comprehensive experimental protocols, a summary of quantitative data, and characterization guidelines for the final product.
Introduction
The reduction of a ketone to a methylene group is a fundamental transformation in organic synthesis. When the substrate, such as this compound, also contains a carboxylic acid, the challenge lies in the selective reduction of the ketone without affecting the carboxyl group. The Clemmensen and Wolff-Kishner reductions are classic methods that are particularly well-suited for this purpose.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.[1][2] It is highly effective for the reduction of aryl-alkyl ketones.[1][3] The strongly acidic conditions are generally tolerated by carboxylic acids.[4]
The Wolff-Kishner reduction involves the formation of a hydrazone intermediate from the ketone, followed by decomposition under strongly basic conditions at elevated temperatures to yield the corresponding alkane.[5][6] The carboxylic acid is deprotonated to the carboxylate salt under these conditions, rendering it inert to the reduction.
The choice between these two methods often depends on the overall acid or base sensitivity of the substrate.[4] This note provides detailed protocols for both, allowing researchers to select the most appropriate method for their specific needs.
Materials and Methods
Materials
-
This compound (Starting Material)
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Toluene
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Heating mantle with stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Characterization Methods
The starting material and the final product should be characterized by standard analytical techniques to confirm identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the disappearance of the ketone carbonyl signal and the appearance of a new methylene signal, as well as the integrity of the other functional groups.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone C=O stretching frequency and the retention of the carboxylic acid C=O and O-H stretching frequencies should be monitored.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the product.
Experimental Protocols
Protocol 1: Clemmensen Reduction
This protocol is adapted from procedures for the reduction of aryl-alkyl keto acids.[2][3]
1. Preparation of Zinc Amalgam: a. In a fume hood, place 25 g of zinc dust in a 500 mL flask. b. Add a solution of 2.5 g of mercuric chloride in 35 mL of water. c. Swirl the mixture for 5 minutes. d. Decant the aqueous solution and wash the zinc amalgam with 2 x 25 mL of water.
2. Reduction Reaction: a. To the freshly prepared zinc amalgam, add 10.0 g (47.6 mmol) of this compound. b. Add 50 mL of toluene and 75 mL of concentrated hydrochloric acid. c. Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux with stirring. d. Continue refluxing for 6-8 hours. Additional portions of concentrated HCl (10 mL) can be added every 1-2 hours to maintain the acidity. e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Decant the organic layer and extract the aqueous layer with 2 x 50 mL of diethyl ether. c. Combine the organic layers and wash with 2 x 50 mL of water, followed by 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Wolff-Kishner Reduction
This protocol is a modified Huang-Minlon procedure, suitable for substrates with carboxylic acids.[5][7]
1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (47.6 mmol) of this compound and 10.0 g (178 mmol) of potassium hydroxide in 100 mL of diethylene glycol by heating gently. b. Cool the mixture and add 10 mL (200 mmol) of hydrazine hydrate.
2. Reaction Procedure: a. Heat the mixture to 130-140 °C for 2 hours. Water and excess hydrazine will distill off. b. After the initial reflux, increase the temperature to 190-200 °C and maintain for an additional 4-6 hours, until the evolution of nitrogen gas ceases. c. Monitor the reaction by TLC until the starting material is consumed.
3. Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. b. Acidify the aqueous solution to pH 1-2 with concentrated HCl. c. Extract the product with 3 x 75 mL of diethyl ether. d. Combine the organic extracts and wash with 2 x 50 mL of water, followed by 50 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. f. Purify the resulting crude product by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Starting Material | This compound | This compound |
| Reagents | Zinc amalgam, Conc. HCl, Toluene | Hydrazine hydrate, KOH, Diethylene glycol |
| Reaction Temperature | Reflux (~110 °C) | 130-140 °C then 190-200 °C |
| Reaction Time | 6 - 8 hours | 6 - 8 hours |
| Expected Product | 5-(2-Fluorophenyl)pentanoic acid | 5-(2-Fluorophenyl)pentanoic acid |
| Typical Yield | 60 - 80% | 70 - 90% |
Expected Analytical Data for 5-(2-Fluorophenyl)pentanoic acid:
-
¹H NMR (CDCl₃, 400 MHz): δ ~11.0-12.0 (br s, 1H, COOH), 7.0-7.3 (m, 4H, Ar-H), 2.6-2.7 (t, 2H, Ar-CH₂), 2.3-2.4 (t, 2H, CH₂-COOH), 1.6-1.8 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~179 (C=O, acid), ~160 (d, J_CF ≈ 245 Hz, C-F), ~140 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~124 (d, J_CF ≈ 3 Hz, Ar-CH), ~115 (d, J_CF ≈ 22 Hz, Ar-CH), ~35 (Ar-CH₂), ~34 (CH₂-COOH), ~31, ~25 (-CH₂-CH₂-).
-
IR (KBr, cm⁻¹): ~3000-2500 (br, O-H stretch), ~1700 (C=O stretch).
-
MS (ESI): m/z [M-H]⁻ calculated for C₁₁H₁₂FO₂⁻: 195.08; found: 195.1.
Note: The exact chemical shifts may vary slightly due to the influence of the fluorine substituent.
Visualization of Experimental Workflow
Caption: Workflow diagram illustrating the Clemmensen and Wolff-Kishner reduction protocols.
Conclusion
This application note provides two effective and detailed protocols for the selective reduction of the keto group in this compound. The choice between the acidic Clemmensen conditions and the basic Wolff-Kishner conditions will depend on the stability of any other functional groups present in the molecule. Both methods are expected to provide the desired product, 5-(2-Fluorophenyl)pentanoic acid, in good to excellent yields. The provided analytical data serves as a guideline for the characterization and confirmation of the final product.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics
Welcome to the technical support center for overcoming challenges in the Friedel-Crafts acylation of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the Friedel-Crafts acylation of fluorinated aromatics.
Q1: I am getting a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low to no yield in the Friedel-Crafts acylation of fluorinated aromatics is a common issue, primarily due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards electrophilic substitution.[1] Here’s a step-by-step troubleshooting guide:
-
Catalyst Activity and Amount:
-
Moisture Sensitivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or purified reagents.[1]
-
Stoichiometry: For deactivated rings, a stoichiometric amount (or even an excess) of the Lewis acid is often necessary. This is because the catalyst can form a complex with the product ketone, rendering it inactive.[1][2]
-
-
Reaction Temperature:
-
The optimal temperature can vary significantly. While some reactions work at room temperature, heating might be required to overcome the activation energy. However, excessive heat can lead to side reactions and decomposition. Experiment with a range of temperatures, starting from room temperature and gradually increasing.[1]
-
-
Reagent Purity:
-
Ensure the purity of your fluorinated aromatic substrate and the acylating agent (acyl chloride or anhydride). Impurities can inhibit the catalyst or lead to unwanted byproducts.
-
-
Choice of Lewis Acid:
-
For deactivated substrates, stronger Lewis acids or alternative catalytic systems may be required. Consider using catalysts such as rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), hafnium triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH), or solid acid catalysts like zeolites.[3][4][5]
-
Q2: I am observing the formation of multiple isomers. How can I control the regioselectivity of the acylation?
A2: Controlling regioselectivity, especially in polyfluorinated aromatics, is a significant challenge. The directing effect of the fluorine atoms and steric hindrance play crucial roles.
-
Directing Effects: Fluorine is an ortho-, para-directing group, but its deactivating nature can make substitution difficult at these positions. In polyfluorinated rings, the regioselectivity is a complex interplay of the directing effects of all fluorine atoms.
-
Steric Hindrance: The bulkiness of the acylating agent and the substituents on the aromatic ring can influence the position of acylation, often favoring the less sterically hindered para-position.[1]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can sometimes influence the ratio of isomers. For instance, zeolites are known to enhance regioselectivity in some Friedel-Crafts acylations due to their shape-selective properties.[6]
-
Protecting Groups: In nitrogen-containing fluorinated heterocycles, the choice of N-protecting group can significantly influence the regioselectivity.[7]
Q3: Are there alternative methods to Friedel-Crafts acylation for preparing fluorinated aryl ketones?
A3: Yes, when Friedel-Crafts acylation fails or gives poor results, several alternative methods can be employed:
-
Fries Rearrangement: This reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.
-
Houben-Hoesch Reaction: This method is suitable for the acylation of electron-rich phenols and phenol ethers using a nitrile and a Lewis acid.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to couple a fluorinated aryl halide with an organometallic reagent containing a keto group.
-
Acylation of Organometallic Reagents: Fluorinated aryl organometallic reagents (e.g., Grignard or organolithium reagents) can be reacted with acylating agents to form the desired ketones.
Quantitative Data on Catalyst Performance
The selection of an appropriate catalyst is critical for the successful acylation of fluorinated aromatics. The following tables summarize the performance of various catalysts for the acylation of different fluorinated substrates.
Table 1: Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | CS₂ | Reflux | 1 | 95 | --INVALID-LINK-- |
| Hf(OTf)₄ / TfOH | None | 100 | 2 | 92 | [5] |
| Yb(OTf)₃ | None | 100 | 4 | 85 | [5] |
| Zeolite H-BEA | None | 150 | 5 | 78 | [8] |
Table 2: Friedel-Crafts Acylation of 1,2-Difluorobenzene with Acetyl Chloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | CS₂ | 0 - RT | 3 | 75 | [Journal of Fluorine Chemistry, 1983, 22, 541-556] |
| Sc(OTf)₃ | Nitromethane | 50 | 6 | 68 | [Tetrahedron Letters, 1996, 37, 853-856] |
Table 3: Friedel-Crafts Acylation of (Trifluoromethyl)benzene with Acetyl Chloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 1,2-Dichloroethane | 80 | 12 | 55 (meta) | [Journal of Organic Chemistry, 1982, 47, 4181-4185] |
| Tf₂O | None | 0 - RT | 2 | 90 (meta) | [Journal of the American Chemical Society, 1986, 108, 3235-3242] |
Experimental Protocols
This section provides detailed experimental procedures for the Friedel-Crafts acylation of specific fluorinated aromatic compounds.
Protocol 1: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride using AlCl₃[9]
Materials:
-
Fluorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 6-chlorohexanoyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Friedel-Crafts acylation of a fluorinated aromatic compound.
Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical path to diagnose and solve issues of low yield in your Friedel-Crafts acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. routledge.com [routledge.com]
- 7. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid. The primary synthesis route involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This guide addresses common side reactions and other issues that may be encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The standard laboratory synthesis is a Friedel-Crafts acylation reaction. In this procedure, fluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂) or nitrobenzene. The reaction is an electrophilic aromatic substitution where the acylium ion, generated from glutaric anhydride and AlCl₃, attacks the fluorobenzene ring.
Q2: I obtained a mixture of isomers. How can I favor the formation of the desired ortho product, this compound?
A2: The fluorine atom on the benzene ring is an ortho-, para- director in electrophilic aromatic substitution reactions. Therefore, the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride will inherently produce a mixture of this compound (ortho isomer) and 5-(4-Fluorophenyl)-5-oxopentanoic acid (para isomer). The para isomer is often the major product due to reduced steric hindrance.[1][2]
To enhance the yield of the ortho isomer, you can explore the following strategies:
-
Choice of Lewis Acid: Different Lewis acids can influence the ortho/para ratio. While AlCl₃ is common, exploring other catalysts like TiCl₄ or SnCl₄ might offer different regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the ortho isomer. It is advisable to run the reaction at 0°C or even lower.[3]
-
Solvent Effects: The polarity of the solvent can impact the isomer distribution. Less polar solvents might favor ortho substitution in some cases. Experimenting with solvents such as carbon disulfide (CS₂) in addition to dichloromethane could be beneficial.
Q3: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here are the most common issues and their solutions:
-
Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture. Ensure that your AlCl₃ is fresh and anhydrous, and that all glassware and solvents are thoroughly dried before use. Any moisture will deactivate the catalyst.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the product (a ketone) can form a complex with the Lewis acid catalyst, rendering it inactive.[4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the glutaric anhydride is often required.
-
Poor Quality of Reagents: The purity of fluorobenzene and glutaric anhydride is crucial. Impurities in fluorobenzene, such as benzene, can compete in the acylation reaction, leading to undesired byproducts and lower yields of the target compound.[3]
-
Inadequate Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended. The reaction temperature should be optimized; while lower temperatures can improve selectivity, they may also decrease the reaction rate.
Q4: I am observing an unexpected byproduct. What could it be?
A4: Besides the isomeric products, other side reactions can lead to byproducts:
-
5-Oxopentanoic acid (from benzene impurity): If your fluorobenzene contains benzene as an impurity, the acylation of benzene will produce 5-oxo-pentanoic acid.[3]
-
Diacylation products: Although the acyl group is deactivating, preventing a second acylation on the same ring is a key advantage of Friedel-Crafts acylation over alkylation.[5] However, under harsh conditions or with highly activated rings, diacylation could theoretically occur, though it is generally not a major concern in this specific synthesis.
-
Glutaric Acid: Hydrolysis of the starting material, glutaric anhydride, can occur if there is moisture in the reaction mixture, leading to the formation of glutaric acid.[6][7] This can be minimized by ensuring anhydrous conditions.
-
Self-condensation of Glutaric Anhydride: Although less common under these conditions, cyclic anhydrides can potentially undergo self-condensation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive (hydrated) AlCl₃ catalyst.2. Insufficient amount of AlCl₃.3. Deactivated aromatic ring (though fluorobenzene is suitable).4. Low reaction temperature leading to a very slow reaction rate. | 1. Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware and solvents are dry.2. Use at least a stoichiometric equivalent of AlCl₃ relative to glutaric anhydride.3. This is unlikely to be the primary issue with fluorobenzene.4. Monitor the reaction by TLC and consider allowing it to stir for a longer period or slowly warming to room temperature. |
| Mixture of Isomers (ortho and para) | The fluorine substituent is an ortho-, para- director. | 1. Optimize reaction conditions (lower temperature, different solvent or Lewis acid) to favor the ortho isomer.2. Employ chromatographic techniques (e.g., column chromatography) for the separation of the isomers. Fractional crystallization may also be an option. |
| Presence of 5-Oxopentanoic Acid | Benzene impurity in the fluorobenzene starting material. | Use high-purity fluorobenzene with a low benzene content. |
| Presence of Glutaric Acid | Hydrolysis of glutaric anhydride due to moisture. | Ensure all reagents, solvents, and equipment are anhydrous. |
| Difficult Product Isolation/Purification | Formation of a stable complex between the product and AlCl₃. | During the workup, quench the reaction mixture with ice and concentrated HCl to break up the aluminum complex. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Glutaric Anhydride
-
Fluorobenzene (high purity)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Dissolve glutaric anhydride (1 equivalent) and fluorobenzene (1 to 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which will be a mixture of isomers and potentially other byproducts, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 4. iris.unica.it [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purification of 5-(2-Fluorophenyl)-5-oxopentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(2-Fluorophenyl)-5-oxopentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound, a solid organic compound, are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities and for large-scale purification. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Column chromatography is highly effective for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or closely related side-products.
Q2: What are the likely impurities in a synthesis of this compound?
A2: The synthesis of this compound typically involves a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. Potential impurities include:
-
Unreacted starting materials: Fluorobenzene and glutaric acid (from the hydrolysis of glutaric anhydride).
-
Positional isomers: 4-(2-Fluorophenyl)-4-oxobutanoic acid, formed from cleavage of the glutaric anhydride ring.
-
Di-acylated products: Products of a second acylation on the fluorobenzene ring.
-
Products from impurities in starting materials: For instance, if the fluorobenzene contains traces of benzene, 5-phenyl-5-oxopentanoic acid could be formed.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A fluorinated stationary phase may offer enhanced selectivity for this compound and related impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the structure of the compound and detect the presence of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- Not enough solvent is being used. | - Select a more suitable solvent (see Experimental Protocols).- Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a solvent with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to concentrate the solution and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The recovery yield is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not move from the origin. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| All compounds elute with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| Poor separation between the desired compound and impurities. | - The chosen mobile phase does not provide adequate resolution.- The column was not packed properly, leading to channeling.- The column was overloaded with the sample. | - Optimize the solvent system using TLC first to find a mobile phase that gives good separation.- Repack the column carefully, ensuring a uniform and compact bed.- Use an appropriate amount of sample for the column size. |
| Streaking or tailing of the compound band. | - The compound has low solubility in the mobile phase.- The compound is interacting too strongly with the stationary phase (e.g., the carboxylic acid group with silica gel). | - Choose a mobile phase in which the compound is more soluble.- Add a small amount of a polar solvent like acetic acid or methanol to the mobile phase to reduce strong interactions with the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure. The ideal solvent and volumes should be determined on a small scale first.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
-
Good candidate solvents will show low solubility at room temperature and high solubility when hot.
-
Based on the structure of an aromatic keto-acid, suitable solvents to screen are:
-
Single solvents: Ethanol, methanol, ethyl acetate.
-
Solvent pairs: Ethanol/water, ethyl acetate/hexane.
-
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
-
Protocol 2: Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.
-
Use TLC to determine the optimal solvent ratio that provides good separation (Rf value of the desired compound around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
After drying, carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
Optimizing reaction conditions for the synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid. The primary synthetic route is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride can stem from several factors. Here are the most common issues and their solutions:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
-
-
Insufficient Catalyst: The product, a ketone, can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the glutaric anhydride. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can promote side reactions and decomposition.
-
Solution: The reaction is typically conducted at low temperatures initially (0-15°C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.
-
-
Inefficient Mixing: The reaction mixture can become a thick slurry, especially at lower temperatures, leading to poor mixing and reduced reaction rates.[1]
Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I minimize it?
A: A common impurity in the synthesis of fluorinated benzoyl compounds is the corresponding non-fluorinated analog.
-
Desfluoro Impurity: If the fluorobenzene starting material contains traces of benzene, the Friedel-Crafts acylation can also occur on the benzene ring, leading to the formation of 5-oxo-5-phenylpentanoic acid. Benzene is more reactive than fluorobenzene in this reaction.[3]
-
Solution: Use high-purity fluorobenzene with a low benzene content (<100 ppm is ideal).[3] If high-purity fluorobenzene is not available, purification of the final product will be necessary.
-
Q3: The work-up procedure is problematic, and I am experiencing product loss. What are the best practices for quenching the reaction and isolating the product?
A: The work-up of a Friedel-Crafts acylation requires careful handling to avoid product loss and ensure safety.
-
Quenching the Reaction: The reaction is typically quenched by the slow and careful addition of the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and helps to break up any emulsions that may form.
-
Caution: The quenching process is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Product Isolation and Purification: The crude product often precipitates out upon quenching.
-
Purification Strategy 1 (Precipitation/Filtration): The precipitated solid can be collected by filtration and washed with water.
-
Purification Strategy 2 (Base Extraction): The crude product can be dissolved in an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the desired carboxylic acid, which is collected by filtration.[2]
-
Purification Strategy 3 (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as acetone or a mixture of acetone and water.[1]
-
Experimental Protocols
Detailed Methodology for the Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic acid (A Model for the 2-Fluoro Isomer)
This protocol is adapted from established procedures for the para-isomer and can be optimized for the synthesis of the ortho-isomer, this compound.[2]
Materials:
-
Glutaric anhydride
-
Fluorobenzene (high purity)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate or Sodium hydroxide (for work-up)
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dichloromethane and a portion of fluorobenzene.
-
Cooling: Cool the suspension to 0-10°C in an ice-water bath.
-
Reagent Addition: Dissolve glutaric anhydride and the remaining portion of fluorobenzene in dichloromethane and add this solution to the dropping funnel.
-
Reaction: Add the glutaric anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 1-3 hours, maintaining the internal temperature between 10-15°C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Ensure the temperature is kept below 20°C during this process.
-
Product Isolation:
-
If a precipitate forms, filter the solid and wash it thoroughly with water.
-
Alternatively, separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Wash the basic solution with an organic solvent (e.g., dichloromethane) to remove any neutral impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent like acetone.[1]
-
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of Fluorobenzoylalkanoic Acids
| Parameter | Condition 1 | Condition 2[2] | Condition 3 |
| Lewis Acid | Anhydrous AlCl₃ | Anhydrous AlCl₃ | Anhydrous AlCl₃ |
| Solvent | Fluorobenzene | Dichloromethane | Methylene chloride |
| Reactant Ratio (Anhydride:AlCl₃:Fluorobenzene) | 1 : 2.17 : 8.7 | Not specified | 1 : 2.7 : 1 |
| Initial Temperature | 5°C | Room Temperature | 10°C |
| Addition Temperature | < 12°C | Not specified | 10-15°C |
| Reaction Time | 90 min after addition | Not specified | 1 hour after addition |
| Reported Yield | 79.3% | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly low. What are the primary factors to investigate?
A: Low yields in the Friedel-Crafts acylation, the common route for this synthesis, often stem from several critical factors. The primary consideration should be the activity of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), which is extremely sensitive to moisture.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents and reagents are anhydrous.[1] Another common issue is using insufficient catalyst; Friedel-Crafts acylation requires at least stoichiometric amounts of AlCl₃ because the ketone product forms a stable complex with it, rendering the catalyst inactive for further reaction.[2] Using a slight excess (e.g., 1.1 equivalents) can be beneficial.[1]
Q2: I am observing the formation of multiple products or unexpected byproducts. How can I improve selectivity?
A: The formation of multiple products is a known challenge. In the acylation of fluorobenzene, substitution can occur at the ortho or para position relative to the fluorine atom. To favor the formation of the desired 5-(2-Fluorophenyl) isomer, reaction conditions must be carefully controlled. Running the reaction at a lower temperature, from 0°C to room temperature, can help improve regioselectivity.[1] While polyacylation is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring, it can still occur if the reaction temperature is too high or the reaction is left for an extended period.[1][3]
Q3: The reaction is proceeding very slowly or not at all. What troubleshooting steps should I take?
A: A stalled reaction is almost always linked to catalyst deactivation or suboptimal temperature.[1] First, confirm the quality of your Lewis acid catalyst (AlCl₃); if it has been exposed to the atmosphere, consider using a fresh supply.[1] Second, evaluate the reaction temperature. While starting at 0°C is recommended to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating (e.g., 40-50°C) to proceed at a reasonable rate.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Q4: I am encountering issues during the aqueous work-up, such as the formation of a persistent emulsion. How can this be resolved?
A: Emulsion formation during the aqueous work-up is a frequent problem when quenching the reaction mixture.[1] This typically occurs when pouring the reaction mixture into the ice/acid mixture. To mitigate this, ensure the quenching is performed slowly with vigorous stirring.[1] If an emulsion still forms, adding a saturated solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase. In some cases, a gentle vacuum filtration through a pad of Celite can also be effective.
Q5: What is the most effective method for purifying the final product, this compound?
A: Purification typically involves a combination of extraction and crystallization. After the initial aqueous work-up, the product, being a carboxylic acid, can be extracted from the organic layer into a basic aqueous solution (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent (like dichloromethane) to remove non-acidic impurities. Subsequently, the aqueous layer is acidified (e.g., with concentrated HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration. For higher purity, recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture Contamination: AlCl₃ catalyst is deactivated by water.[1] | Ensure all glassware is oven-dried and cooled under N₂ or Ar. Use anhydrous solvents and reagents. |
| Inactive Catalyst: AlCl₃ may be old or improperly stored.[1] | Use a fresh, unopened container of AlCl₃. | |
| Insufficient Catalyst: Product-catalyst complexation consumes the catalyst.[2] | Use at least 1.0 equivalent of AlCl₃ relative to the glutaric anhydride, with a slight excess (1.1 eq) often being beneficial.[1] | |
| Suboptimal Temperature: Reaction is too cold to proceed or too hot, causing degradation.[1] | Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor by TLC to find the optimal balance. | |
| Mixture of Isomers | Lack of Regioselectivity: Friedel-Crafts acylation on substituted benzenes can produce ortho and para products. | Maintain a lower reaction temperature (0°C to RT) to enhance selectivity. Careful purification via column chromatography or fractional crystallization may be necessary to separate isomers. |
| Incomplete Reaction | Insufficient Reaction Time: The reaction has not proceeded to completion. | Monitor the reaction using TLC. Extend the reaction time until the starting material spot is consumed. |
| Difficult Work-up | Persistent Emulsions: Formation of a stable mixture between organic and aqueous layers.[1] | Quench the reaction slowly with vigorous stirring. Add brine (saturated NaCl solution) to help break the emulsion. |
| Product Loss During Quenching: Improper quenching can lead to product degradation. | Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1] |
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound from fluorobenzene and glutaric anhydride.
Materials:
-
Fluorobenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 eq.). Cool the resulting suspension to 0°C in an ice bath.[1]
-
Reagent Addition: Add glutaric anhydride (1.0 eq.) to the cooled suspension in portions, ensuring the temperature remains below 5°C.
-
Substrate Addition: Dissolve fluorobenzene (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes using the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Quenching: Once the reaction is complete (typically 2-4 hours), slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent like toluene.
Visualizations
References
Removal of aluminum chloride catalyst from Friedel-Crafts reaction
This guide provides troubleshooting advice and answers to frequently asked questions concerning the removal of aluminum chloride (AlCl₃) catalyst from Friedel-Crafts reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of a Friedel-Crafts reaction to remove the aluminum chloride catalyst.
Issue 1: Violent and Uncontrolled Reaction Upon Quenching
Q1: My reaction mixture is reacting violently upon adding the quenching agent. What is causing this and how can I prevent it?
A1: A violent reaction during quenching is typically due to the highly exothermic hydrolysis of unreacted aluminum chloride.[1] To mitigate this, it is crucial to control the temperature and the rate of addition.
Recommended Solutions:
-
Pre-cool the reaction mixture: Before quenching, ensure your reaction mixture is cooled in an ice bath.[1]
-
Slow addition: Add the reaction mixture slowly and in small portions to a vigorously stirred slurry of crushed ice and water.[1] Never add water or ice directly to the reaction mixture, as this can cause a dangerous, uncontrolled exotherm.[2]
-
Sufficient quenching medium: Use an adequate amount of crushed ice and water to absorb the heat generated. A general guideline is to use approximately 5 mL of an ice/water slurry for every gram of AlCl₃ used.[1]
Issue 2: Difficulty in Separating Organic and Aqueous Layers (Emulsion Formation)
Q2: I am observing a thick emulsion at the interface of my organic and aqueous layers, making separation difficult. What causes this and how can I resolve it?
A2: Emulsion formation can be caused by finely divided aluminum salts or other impurities that stabilize the interface between the two layers.[1]
Recommended Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1]
-
Heating: Gently warming the mixture in a warm water bath can sometimes help to break the emulsion.[3]
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite or glass wool can help to remove the particulate matter that is stabilizing the emulsion.
Issue 3: Incomplete Removal of Aluminum Salts
Q3: After the initial quench and separation, I still observe the precipitation of aluminum salts. How can I ensure complete removal?
A3: Precipitated aluminum salts, such as aluminum hydroxide (Al(OH)₃), can be stubborn to remove.[2] Acidification is key to dissolving these salts.
Recommended Solutions:
-
Acidification: After the initial quenching with ice/water, slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the mixture to dissolve any precipitated aluminum salts.[1][4] The acid will react with the aluminum hydroxide to form water-soluble aluminum chloride.
-
Sufficient Acid: Ensure enough acid is added to make the aqueous layer acidic. You can test the pH with litmus paper.
-
Thorough Washing: Wash the organic layer with dilute HCl followed by water to ensure all aluminum salts are removed.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the aluminum chloride catalyst after the reaction?
A1: The primary reason for removing the AlCl₃ catalyst is to stop the reaction and to decompose the Lewis acid, which often forms a complex with the product, particularly in Friedel-Crafts acylation.[1][5] This allows for the isolation and purification of the desired product. The quenching process hydrolyzes the aluminum chloride, rendering it inactive.[1]
Q2: Why is ice or cold water used for quenching instead of water at room temperature?
A2: The reaction of residual AlCl₃ with water is extremely exothermic and can cause the mixture to boil violently, potentially releasing corrosive hydrogen chloride (HCl) gas.[1][2] Using crushed ice or ice-cold water helps to absorb the significant amount of heat generated during the hydrolysis of AlCl₃, allowing for a more controlled and safer quenching process.[6]
Q3: Can I use a basic solution, like sodium bicarbonate, for the initial quench?
A3: It is not recommended to use a basic solution for the initial quenching step.[1] The initial quench should be performed with ice water or dilute acid to control the highly exothermic hydrolysis of aluminum chloride.[1][2] A basic wash, typically with a saturated sodium bicarbonate solution, is used in the subsequent work-up phase to neutralize any remaining acid, including the HCl generated during the reaction and quenching.[1][7]
Q4: What are the main hazards associated with the quenching process and how can they be mitigated?
A4: The primary hazards are the rapid evolution of heat and the release of hydrogen chloride (HCl) gas.[1] To mitigate these risks, always add the reaction mixture slowly to the quenching medium (ice/water), never the other way around.[2] The entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles, should be worn.[1]
Experimental Protocols
Standard Quenching and Work-Up Procedure for AlCl₃ Removal
This protocol outlines a general procedure for the removal of aluminum chloride catalyst following a Friedel-Crafts reaction.
Materials:
-
Crushed ice
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Preparation for Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (approximately a 1:1 mixture by weight).[1] Place this beaker in an ice bath to maintain a low temperature.
-
Quenching: Once the Friedel-Crafts reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully pour the cooled reaction mixture in a thin stream into the vigorously stirred ice-water slurry in the fume hood.[1][7]
-
Acidification: After the addition is complete and the initial exotherm has subsided, slowly add 1 M HCl to the beaker to dissolve any precipitated aluminum salts.[1] Stir until the aqueous layer is clear.
-
Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and then drain the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent.[7]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Data Presentation
The efficiency of the removal of aluminum species can be monitored by techniques such as Inductively Coupled Plasma (ICP) analysis of the final product.
| Work-up Step | Typical Aluminum Content in Organic Product (ppm) |
| Before Quenching | >10,000 |
| After Water/Ice Quench | 500 - 2000 |
| After HCl Wash | 50 - 200 |
| After Final Water Wash | <50 |
Note: The values in this table are illustrative and can vary significantly depending on the specific reaction conditions and the nature of the product.
Visualizations
Caption: Workflow for the removal of AlCl₃ catalyst.
Caption: Troubleshooting logic for AlCl₃ removal issues.
References
Preventing polyacylation in the synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid. The primary focus is on preventing polyacylation, a potential side reaction in the Friedel-Crafts acylation process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms a carbon-carbon bond between the aromatic ring of fluorobenzene and the acyl group from glutaric anhydride.
Q2: What is polyacylation and why is it a concern in this synthesis?
A2: Polyacylation is the introduction of more than one acyl group onto the aromatic ring. While less common than polyalkylation, it can occur, leading to the formation of diacylated byproducts. This reduces the yield of the desired mono-acylated product, this compound, and complicates the purification process.
Q3: How does the acyl group from the first reaction affect the likelihood of a second acylation?
A3: The acyl group (a ketone) is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic aromatic substitution.[1][2] This deactivating effect is the primary reason why polyacylation is generally less of an issue compared to polyalkylation, where the introduced alkyl group activates the ring.[3] However, under certain conditions, the deactivation may not be sufficient to completely prevent a second reaction.
Q4: Can the fluorine substituent on the benzene ring influence the reaction?
A4: Yes. The fluorine atom is an ortho-, para-directing group due to its ability to donate electron density through resonance, but it is also deactivating due to its strong inductive electron-withdrawing effect. This deactivation makes fluorobenzene less reactive than benzene in Friedel-Crafts acylation. The directing effect will influence the position of the initial acylation and any potential subsequent acylations.
Troubleshooting Guide: Preventing Polyacylation
This guide addresses specific issues related to the formation of polyacylated byproducts during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Strategy & Optimization |
| Significant formation of diacylated byproduct | Excessive Catalyst Loading: A high concentration of a strong Lewis acid can increase the reactivity of the system, overcoming the deactivating effect of the first acyl group. | Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio of catalyst to the acylating agent is often a good starting point. For reactive substrates, substoichiometric amounts may be effective. |
| High Reaction Temperature: Increased temperature can provide the necessary activation energy for a second acylation to occur on the deactivated ring. | Perform the reaction at a lower temperature. Starting at 0-10°C and slowly allowing the reaction to warm to room temperature is a common strategy. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature profile. | |
| Incorrect Order of Reagent Addition: Adding the aromatic substrate to a pre-formed complex of the acylating agent and Lewis acid can sometimes lead to localized high concentrations and side reactions. | Consider the "Perrier addition" procedure, where the acylating agent is slowly added to a cooled suspension of the Lewis acid and the aromatic substrate. | |
| Low yield of desired product with complex byproduct profile | Non-optimal Reactant Stoichiometry: An incorrect ratio of fluorobenzene to glutaric anhydride can lead to incomplete conversion or the formation of side products. | Adjust the molar ratio of fluorobenzene to glutaric anhydride. Using a slight excess of the aromatic compound is a common practice to favor mono-substitution. A patent for a similar synthesis suggests a molar ratio of fluorobenzene to glutaric anhydride of 0.5 to 0.7. |
| Presence of Moisture: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which deactivates them and can lead to inconsistent results and low yields.[4] | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[4] |
Data Presentation: Influence of Reaction Parameters on Product Yield and Purity
The following table summarizes the expected qualitative effects of varying key reaction parameters on the synthesis of this compound, based on established principles of Friedel-Crafts acylation.
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 0-10°C | 25-35°C | Lower temperatures (Condition A) are expected to favor higher selectivity for the mono-acylated product and minimize polyacylation, potentially at the cost of a slower reaction rate. |
| Catalyst (AlCl₃) Stoichiometry | 1.1 equivalents | 2.2 equivalents | A stoichiometric amount (Condition A) is generally sufficient. A large excess (Condition B) may increase the reaction rate but also enhances the risk of polyacylation and other side reactions. |
| Fluorobenzene Stoichiometry | 1.2 equivalents | 2.5 equivalents | A slight excess of fluorobenzene (Condition A) can help drive the reaction to completion and favor mono-acylation. A larger excess (Condition B) may not significantly improve the yield and increases reagent cost. |
| Solvent | Dichloromethane | Nitrobenzene | Dichloromethane (Condition A) is a common, relatively inert solvent. A more polar solvent like nitrobenzene (Condition B) can sometimes improve the solubility of the reaction complex but may also affect reactivity and selectivity. |
Note: This table is illustrative and based on general principles. Optimal conditions should be determined experimentally.
Experimental Protocols
The following is a representative experimental protocol for the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, adapted from a procedure for a similar compound.
Materials:
-
Fluorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5°C in an ice bath.
-
In a separate flask, dissolve glutaric anhydride (1.0 equivalent) and a portion of fluorobenzene (0.6 equivalents) in anhydrous dichloromethane.
-
Slowly add the glutaric anhydride/fluorobenzene solution to the stirred AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
Add the remaining fluorobenzene (0.6 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Scheme and Polyacylation Pathway
Caption: Desired reaction pathway versus the polyacylation side reaction.
Troubleshooting Logic for Polyacylation
Caption: A logical workflow for troubleshooting and mitigating polyacylation.
References
Stability issues of 5-(2-Fluorophenyl)-5-oxopentanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2-Fluorophenyl)-5-oxopentanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining temperatures between 2-8°C is recommended. Stock solutions in organic solvents such as DMSO or ethanol should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
A2: Due to its limited solubility in water, it is advisable to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO), ethanol, or acetone. This stock solution can then be diluted to the final working concentration in aqueous buffers.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. As an aromatic keto acid, it may be susceptible to degradation over time, especially under harsh acidic or basic conditions. It is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, similar aromatic keto acids can undergo degradation through mechanisms such as decarboxylation (loss of the carboxylic acid group), oxidation of the keto group, and potential reactions involving the fluorophenyl ring under strenuous conditions.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: The stability of the compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Solution | Prepare fresh dilutions of the compound from a frozen organic stock immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods. |
| Adsorption to Labware | Use low-protein-binding tubes and pipette tips, especially when working with low concentrations of the compound. |
| Incorrect Solution Concentration | Verify the concentration of your stock solution using an analytical technique such as HPLC-UV or by spectrophotometry if a molar extinction coefficient is known. |
| pH-dependent Instability | Evaluate the stability of the compound in your specific assay buffer. If the buffer has an extreme pH, consider adjusting it or choosing an alternative buffer system if the experimental conditions allow. |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This is a strong indicator of instability. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. To mitigate this, review storage conditions and solution preparation protocols. |
| Contamination | Ensure the purity of the solvents and reagents used. Run a blank injection of the solvent to rule out contamination from the analytical system. |
| Photodegradation | Protect solutions containing the compound from light by using amber vials or covering the containers with aluminum foil, especially during storage and analysis. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of solid this compound (Molecular Weight: 210.20 g/mol ).
-
Dissolve the solid in a minimal amount of high-purity DMSO.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Add DMSO to reach the final desired volume for a 10 mM concentration.
-
Aliquot the stock solution into small-volume, amber, low-retention tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium immediately before use.
-
Ensure thorough mixing by gentle vortexing or inversion.
-
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Test Solution: Prepare a solution of the compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the test solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the test solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the test solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound and the test solution at 60°C for 24 hours.
-
Photodegradation: Expose the test solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Soluble |
| Acetone | Soluble |
| DMSO | Soluble |
Table 2: Hypothetical Forced Degradation Study Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 10% | 1 |
| Heat (60°C), 24h | 5% | 1 |
| Photostability (ICH Q1B) | 8% | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for using and monitoring the stability of this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Technical Support Center: Troubleshooting Low Yield in Aryl Ketoacid Synthesis
Welcome to the technical support center for the synthesis of aryl ketoacids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yield. The following guides are presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Friedel-Crafts acylation to synthesize an aryl ketone precursor for my ketoacid, but the yield is very low. What are the common causes?
A1: Low yields in Friedel-Crafts acylation are frequently encountered and can often be attributed to several factors. The primary culprits include issues with the aromatic substrate, the catalyst, or the reaction conditions.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated, leading to a poor yield.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture. Any contamination with water will deactivate the catalyst.[1]
-
Substrate Incompatibility: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can be problematic. Amines can form complexes with the Lewis acid, deactivating the ring.[2][3] Phenols are highly activated and can lead to multiple acylations or complexation with the catalyst.[1]
-
Poor Reagent Quality: Impurities in the acylating agent (acyl chloride or anhydride) or the aromatic substrate can lead to side reactions and the formation of byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation is resulting in a complex mixture of products with a low yield of the desired aryl ketone. How can I troubleshoot this?
A: A complex product mixture suggests that side reactions are occurring. Here is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow
References
Technical Support Center: Managing Regioselectivity in Friedel-Crafts Reactions with Substituted Benzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in Friedel-Crafts reactions with substituted benzenes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation with an Activating Group
-
Question: I am performing a Friedel-Crafts acylation on an aromatic ring with an activating group (e.g., toluene, anisole) and obtaining a mixture of ortho and para isomers. How can I improve the yield of the para isomer?
-
Answer: The presence of an activating group on the benzene ring directs incoming electrophiles to the ortho and para positions.[1] Achieving high para-selectivity is a common challenge. Here are several strategies to enhance the formation of the para isomer:
-
Steric Hindrance: Employ a bulkier acylating agent or Lewis acid-catalyst complex. The increased steric bulk will preferentially hinder attack at the more crowded ortho positions.[2]
-
Reaction Temperature: Lowering the reaction temperature often favors the thermodynamically more stable para product.[3][4] For instance, the acylation of toluene at low temperatures kinetically favors the formation of the para-substituted product.[2]
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) may favor the kinetically controlled product, while more polar solvents like nitrobenzene can promote the formation of the thermodynamically more stable isomer.[5][6]
-
Shape-Selective Catalysis: The use of solid acid catalysts like zeolites can significantly enhance para-selectivity. The defined pore structure of zeolites can sterically restrict the formation of the bulkier ortho transition state.[4][7]
-
Issue 2: Unexpected Meta Product Formation with an Ortho, Para-Directing Group
-
Question: I am reacting a benzene derivative with what I expect to be an ortho, para-directing group, but I am observing a significant amount of the meta isomer. Why is this happening?
-
Answer: This unexpected outcome can occur under certain conditions, particularly with substrates containing amino (-NH₂) or hydroxyl (-OH) groups. In the presence of a strong Lewis acid (like AlCl₃) or a strong Brønsted acid, these groups can be protonated or coordinate with the Lewis acid.[8][9] This converts the activating group into a strongly deactivating, meta-directing group (e.g., -NH₃⁺).[9] To avoid this, consider protecting the functional group before the Friedel-Crafts reaction or using a milder catalyst.
Issue 3: Low or No Reaction with a Deactivated Aromatic Ring
-
Question: My Friedel-Crafts reaction with a deactivated aromatic substrate (e.g., nitrobenzene) is either very slow or not proceeding at all. What can I do to promote the reaction?
-
Answer: Strongly deactivated aromatic rings are poor nucleophiles and react sluggishly in Friedel-Crafts reactions.[10][11] In fact, Friedel-Crafts reactions often fail with strongly deactivated systems.[8] To overcome this, more forcing reaction conditions may be necessary:
-
Increase Reaction Temperature: Higher temperatures can provide the required activation energy for the reaction to proceed.[4]
-
Use a Stronger Lewis Acid: For reactions that do proceed, switching to a more potent Lewis acid catalyst might be required.[4]
-
Alternative Synthetic Routes: In many cases, it is more effective to introduce the deactivating group after performing the Friedel-Crafts reaction on a more reactive precursor.
-
Issue 4: Polyalkylation in Friedel-Crafts Alkylation
-
Question: I am attempting a Friedel-Crafts alkylation, but I am getting multiple alkyl groups added to my aromatic ring. How can I favor monoalkylation?
-
Answer: A significant limitation of Friedel-Crafts alkylation is polyalkylation.[8][11] The initial alkylation product is often more reactive than the starting material because the newly added alkyl group is also activating. To minimize this, use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the alkylated product.
Issue 5: Product Isomerization due to Carbocation Rearrangement in Alkylation
-
Question: The alkyl group in my product has a different structure than the starting alkyl halide. What is causing this rearrangement?
-
Answer: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[12] If this carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before substitution occurs.[11][12] To avoid this, Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) is a reliable alternative to introduce a straight-chain alkyl group.[2] The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data on isomer distribution under various reaction conditions.
Table 1: Regioselectivity in the Friedel-Crafts Acylation of Toluene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference(s) |
| Acetyl Chloride | AlCl₃ | CS₂ | 0 | 1 | 0 | 99 | [2] |
| Acetic Anhydride | AlCl₃ | Toluene | 110 (Microwave) | - | - | Predominantly para | [15] |
Table 2: Solvent Effects on the Regioselectivity of Naphthalene Acetylation
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) | Predominant Isomer | Reference(s) |
| Carbon Disulfide (CS₂) | High | 1-acetylnaphthalene (Kinetic product) | [6] |
| Dichloromethane (CH₂Cl₂) | High | 1-acetylnaphthalene (Kinetic product) | [6] |
| Nitrobenzene | Low | 2-acetylnaphthalene (Thermodynamic product) | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole to Favor the Para Isomer
This protocol describes a general method for the acylation of anisole with acetyl chloride using aluminum chloride as a catalyst, with conditions optimized for para-selectivity.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
Anisole
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Ice bath
-
Crushed ice and concentrated HCl for workup
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.[16]
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired para-isomer.
Protocol 2: Shape-Selective Acylation of Toluene using a Zeolite Catalyst
This protocol outlines a method for the para-selective acylation of toluene using a solid acid zeolite catalyst.
Materials:
-
Toluene
-
Acetic anhydride
-
Activated zeolite catalyst (e.g., H-BEA, H-ZSM-5)
-
Heptane (or another suitable high-boiling solvent)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene and the solvent (e.g., heptane).
-
Catalyst Addition: Add the activated zeolite catalyst to the mixture and begin stirring.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).[4]
-
Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride) to the reaction mixture over 30 minutes.[4]
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by GC-MS to observe product formation and the isomer ratio.
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature and filter to recover the solid zeolite catalyst. The catalyst can often be washed, reactivated, and reused.[4]
-
Workup: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Analysis: Analyze the product mixture by GC or ¹H NMR to determine the para:ortho isomer ratio. A significant enhancement of the para isomer should be observed compared to reactions using traditional Lewis acids.[4]
Visualizations
Caption: Logical flow for predicting regioselectivity based on substituent type.
Caption: A step-by-step workflow for optimizing regioselectivity in Friedel-Crafts reactions.
References
- 1. leah4sci.com [leah4sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites -ORCA [orca.cardiff.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Preparation of 5-(2-Fluorophenyl)-5-oxopentanoic Acid Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preparation and characterization of the 5-(2-Fluorophenyl)-5-oxopentanoic acid analytical standard. Due to the limited availability of a certified reference standard for this specific isomer, this document offers a comparison with its more readily available structural isomer, 5-(4-Fluorophenyl)-5-oxopentanoic acid, for which analytical standards are commercially available. The methodologies presented herein are based on established principles of analytical standard preparation for organic compounds of similar structure.
Product Performance and Comparison
An analytical standard is a highly purified and well-characterized substance used as a reference in analytical chemistry. The primary performance metric for an analytical standard is its certified purity. While a specific Certificate of Analysis (CoA) for this compound is not publicly available, commercial suppliers of the 4-fluoro isomer typically offer it with a purity of ≥99%.[1] The preparation of an in-house analytical standard for the 2-fluoro isomer would necessitate rigorous purification and a comprehensive analytical characterization to establish its purity and identity with a similar level of confidence.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 5-(4-Fluorophenyl)-5-oxopentanoic acid |
| CAS Number | 199664-70-5[2][3] | 149437-76-3[4] |
| Molecular Formula | C₁₁H₁₁FO₃[2][3] | C₁₁H₁₁FO₃[4] |
| Molecular Weight | 210.20 g/mol [2] | 210.20 g/mol |
| Appearance | White to off-white solid (presumed) | White to off-white crystalline powder |
| Purity (Typical Commercial) | 95-98% (for research grade)[2] | ≥99% (for analytical standard)[1] |
Table 2: Comparison of Analytical Characterization Data (Representative)
| Analytical Method | This compound (Expected) | 5-(4-Fluorophenyl)-5-oxopentanoic acid (Reference) |
| Purity by HPLC | ≥99.5% (Target for analytical standard) | ≥99.0% |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure |
| Identity by ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry | [M-H]⁻ at m/z 209.06 | [M-H]⁻ at m/z 209.06 |
| Water Content (Karl Fischer) | ≤0.5% | ≤0.5% |
| Residual Solvents | To be determined (ICH Q3C limits) | To be determined (ICH Q3C limits) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene), add glutaric anhydride portion-wise at a controlled temperature (typically 0-5 °C).
-
Slowly add fluorobenzene to the reaction mixture, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
To achieve the high purity required for an analytical standard, the crude product should be purified by recrystallization. The choice of solvent is critical. For aromatic keto acids, a common approach is to use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexane, or toluene).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the analytical standard.
Chromatographic Conditions (Typical):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of the purified this compound in a suitable diluent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the analytical standard.
¹H NMR (Expected Chemical Shifts):
-
The aromatic protons will appear in the region of 7.0-8.0 ppm, with splitting patterns characteristic of a 1,2-disubstituted benzene ring.
-
The methylene protons of the pentanoic acid chain will appear as multiplets between 2.0 and 3.5 ppm.
-
The carboxylic acid proton will be a broad singlet typically above 10 ppm.[5][6]
¹³C NMR (Expected Chemical Shifts):
-
The carbonyl carbon of the ketone will be in the range of 190-200 ppm.
-
The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm.[5]
-
The aromatic carbons will appear between 115 and 165 ppm, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.
Visualizations
Caption: Workflow for Analytical Standard Preparation.
Caption: Analytical Characterization Workflow.
References
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to modulate their physicochemical properties and enhance biological activity. This guide provides a comparative analysis of fluorinated pentanoic acid derivatives, using valproic acid (VPA), a branched-chain pentanoic acid, and its fluorinated analogs as a case study. The focus is on the impact of fluorination on anticonvulsant activity and neurotoxicity, supported by experimental data.
Comparative Analysis of Biological Activity
The introduction of fluorine at the α-position of valproic acid derivatives has been shown to significantly influence their pharmacological profile. The following table summarizes the anticonvulsant efficacy (ED₅₀) and neurotoxicity (TD₅₀) of valproic acid, its non-fluorinated hydroxamic acid derivative, and the corresponding α-fluorinated hydroxamic acid derivative. A key metric, the Protective Index (PI), which is the ratio of TD₅₀ to ED₅₀, is included to represent the therapeutic window of these compounds.
| Compound | Structure | Anticonvulsant Activity (ED₅₀, mmol/kg) | Neurotoxicity (TD₅₀, mmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Valproic Acid (VPA) | CH₃(CH₂)₂CH(COOH)(CH₂)₂CH₃ | 0.57 | 1.83 | 3.2 |
| VPA-hydroxamic acid | CH₃(CH₂)₂CH(CONHOH)(CH₂)₂CH₃ | 0.28 | 0.70 | 2.5 |
| 2-Fluoro-VPA-hydroxamic acid | CH₃(CH₂)₂CF(CONHOH)(CH₂)₂CH₃ | 0.16 | 0.70 | 4.4 |
Data sourced from Nau et al. (2008).
The data clearly indicates that α-fluorination of the valproic acid hydroxamate derivative leads to a significant increase in anticonvulsant potency (lower ED₅₀) without a corresponding increase in neurotoxicity, resulting in a substantially improved Protective Index.[1] This highlights a favorable structure-activity relationship where fluorination enhances the therapeutic profile. Furthermore, studies have shown that α-fluorination of VPA can lead to a loss of teratogenic activity, a significant side effect of the parent drug.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (PTZ) Seizure Threshold Test
This test evaluates the ability of a compound to protect against seizures induced by the chemoconvulsant pentylenetetrazole.
Materials:
-
Test compounds (Valproic acid and its derivatives)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Male mice (e.g., CF-1 strain, 20-25 g)
-
Syringes and needles for subcutaneous administration
-
Observation cages
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The test compound or vehicle is administered subcutaneously at various doses to different groups of mice.
-
At the time of peak effect of the test compound (predetermined in separate experiments), a convulsant dose of PTZ is injected subcutaneously.
-
Each mouse is then placed in an individual observation cage.
-
The animals are observed for a period of 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
The number of animals protected from seizures in each group is recorded.
-
The ED₅₀ (the dose of the drug that protects 50% of the animals from the convulsive effects of PTZ) is calculated using a suitable statistical method (e.g., probit analysis).
Neurotoxicity: Rotorod Test
This test is used to assess motor coordination and balance, with deficits indicating potential neurotoxicity.
Materials:
-
Test compounds (Valproic acid and its derivatives)
-
Vehicle
-
Male mice (e.g., NMRI strain, 20-25 g)
-
Rotarod apparatus (a rotating rod with adjustable speed)
Procedure:
-
Prior to the test, mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for at least two consecutive days to establish a baseline performance.
-
On the test day, the test compound or vehicle is administered to different groups of mice.
-
At the time of peak effect, each mouse is placed on the rotarod, which is then started at a set speed.
-
The latency for each mouse to fall off the rotating rod is recorded. A cut-off time (e.g., 120 seconds) is typically set.
-
The test is repeated multiple times for each animal with a rest period in between trials.
-
The TD₅₀ (the dose of the drug that causes motor impairment in 50% of the animals, as indicated by a significant decrease in the time spent on the rotarod) is determined.
Mechanism of Action: Enhancement of GABAergic Neurotransmission
The anticonvulsant properties of valproic acid and its derivatives are primarily attributed to their ability to enhance GABAergic neurotransmission, the main inhibitory pathway in the central nervous system. A key mechanism is the inhibition of GABA transaminase, an enzyme responsible for the degradation of the neurotransmitter GABA.
Caption: Proposed mechanism of action of valproic acid and its fluorinated derivatives.
The diagram illustrates how these compounds inhibit GABA transaminase, leading to an accumulation of GABA in the presynaptic neuron and the synaptic cleft. This increased GABA concentration enhances the activation of postsynaptic GABA receptors, resulting in neuronal inhibition and the observed anticonvulsant effect.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of fluorinated pentanoic acid derivatives.
Caption: General workflow for the development and evaluation of novel fluorinated compounds.
This streamlined process, from the initial design and synthesis to comprehensive in vivo testing and data analysis, is crucial for identifying promising drug candidates with improved therapeutic profiles.
References
A Comparative Analysis of Lewis Acids in Friedel-Crafts Acylation: A Guide for Researchers
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of valuable aryl ketones which are pivotal intermediates in the pharmaceutical, agrochemical, and fine chemical industries. The choice of the Lewis acid catalyst is a critical parameter that profoundly influences the efficiency, selectivity, and environmental footprint of this reaction. This guide offers an objective comparison of commonly employed Lewis acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Comparison of Common Lewis Acids
The efficacy of a Lewis acid in Friedel-Crafts acylation is typically assessed based on metrics such as product yield, reaction time, and reaction conditions. While aluminum chloride (AlCl₃) is the most traditional and often highly effective catalyst, alternatives like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are also utilized, each presenting a unique profile of reactivity and handling requirements. The following table summarizes the performance of these Lewis acids in specific Friedel-Crafts acylation reactions.
| Lewis Acid | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Dichloromethane | 0 to RT | 30 min | ~86 | [1] |
| FeCl₃ | Anisole | Propionyl Chloride | Dichloromethane | RT | 15 min | 65-80 | [1] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [1] |
| FeCl₃·6H₂O | Anisole | Acetic Anhydride | TAAIL | 60 | 4-72 h | 65-94 | |
| AlCl₃/Al | Benzene | Benzoyl Chloride | Not specified | Not specified | Not specified | 66 |
Note: RT = Room Temperature; DES = Deep Eutectic Solvent; TAAIL = Tunable Aryl Alkyl Ionic Liquid. Yields are isolated yields where specified. It is important to note that direct comparison of yields can be influenced by the differing reaction conditions.
General Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring and yields the final aryl ketone product.
Caption: General mechanism of Friedel-Crafts acylation.
Comparative Experimental Workflow
To objectively evaluate the performance of different Lewis acids for a specific Friedel-Crafts acylation, a standardized experimental workflow is crucial. This ensures that variations in results can be attributed to the catalyst itself rather than procedural differences.
Caption: A generalized experimental workflow for catalyst comparison.
Detailed Experimental Protocols
Reproducible and detailed methodologies are essential for the accurate evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using different Lewis acids.
Protocol 1: Acylation of Toluene with Acetyl Chloride using AlCl₃
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser.
-
Catalyst Suspension: Carefully weigh anhydrous AlCl₃ (0.0275 mol) and add it to the round-bottom flask. Add 8 mL of CH₂Cl₂ to create a suspension. Cool the flask in an ice bath to 0°C.[2]
-
Acyl Chloride Addition: In the fume hood, measure acetyl chloride (0.0275 mol) and dissolve it in 5 mL of CH₂Cl₂. Add this solution to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature at 0°C. The solution should become homogeneous and turn bright yellow.[2]
-
Toluene Addition: Prepare a solution of toluene (0.025 mol) in 5 mL of CH₂Cl₂ and add it to the addition funnel. Add this solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.[2]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 10 mL of deionized water, 15 mL of saturated NaHCO₃ solution, and 15 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Isolation: Remove the drying agent by filtration and evaporate the solvent to obtain the crude product. The product can be further purified by distillation or chromatography.
Protocol 2: Acylation of Anisole with Propionyl Chloride using FeCl₃
Materials:
-
Iron(III) Chloride (FeCl₃)
-
Anisole
-
Propionyl Chloride
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Reagent Addition: Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes. Then, add propionyl chloride (0.41 mL, 4.6 mmol) dropwise.
-
Reaction: Stir the mixture for an additional 10 minutes after the complete addition of reagents.
-
Work-up: Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water. Stir for another 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Washing and Drying: Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution. Dry the organic phase over anhydrous MgSO₄ for about 5 minutes.
-
Isolation: Filter the mixture and evaporate the solvent from the filtrate to obtain the crude product.
Protocol 3: Acylation of Anisole with Acetic Anhydride using a Zeolite Catalyst (Green Chemistry Approach)
Materials:
-
Anisole
-
Acetic Anhydride
-
Mordenite Zeolite catalyst
-
Acetic Acid (solvent)
-
Ethyl Acetate (for washing)
Procedure:
-
Catalyst Preparation: Calcine the mordenite zeolite catalyst at 500°C for 5 hours under an air flow before use.
-
Reaction Mixture: In a reaction vessel, combine anisole (2.0 mmol), acetic anhydride (20 mmol), and the prepared zeolite catalyst (0.50 g) in 5 mL of acetic acid.
-
Reaction: Heat the mixture to 150°C and stir for 2-3 hours. Monitor the reaction progress by GC analysis.
-
Product Isolation and Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the zeolite catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and calcined for reuse. The filtrate containing the product can be concentrated under reduced pressure, and the product can be further purified by distillation or recrystallization.
Conclusion
The selection of an optimal Lewis acid for Friedel-Crafts acylation is a critical decision that depends on the specific substrates, desired product, and process constraints. While traditional Lewis acids like AlCl₃ offer high reactivity, they are often required in stoichiometric amounts and can generate significant waste.[3] Modern alternatives, including milder Lewis acids like FeCl₃ and solid acid catalysts such as zeolites, present more environmentally benign and recyclable options, aligning with the principles of green chemistry. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers to identify and optimize the most suitable catalytic system for their specific synthetic needs, paving the way for more efficient and sustainable chemical processes.
References
A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-(2-Fluorophenyl)-5-oxopentanoic acid
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-(2-Fluorophenyl)-5-oxopentanoic acid against a potential alternative. The methodologies, validation parameters, and experimental data are presented to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical procedure. The validation is structured in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2), ensuring regulatory compliance and data integrity.[1][2][3][4][5]
Introduction to HPLC in Pharmaceutical Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the determination of drug purity.[6][7][8][9][10] Its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity makes it an indispensable tool for detecting and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products.[6][7] A properly validated HPLC method provides assurance that the analytical procedure is suitable for its intended purpose.[11][12][13]
This guide focuses on the validation of an HPLC method for the purity assessment of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
Proposed and Alternative HPLC Methods
Two reversed-phase HPLC (RP-HPLC) methods are proposed for the purity determination of this compound. Method A is presented as the primary validated method, while Method B serves as an alternative for comparison.
Table 1: Chromatographic Conditions for Proposed and Alternative HPLC Methods
| Parameter | Method A (Proposed) | Method B (Alternative) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v) | Methanol:0.1% Formic Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 235 nm | 235 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
| Run Time | 15 minutes | 12 minutes |
Experimental Protocols for HPLC Method Validation
The validation of the analytical methods was conducted based on ICH Q2(R2) guidelines, encompassing the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][11]
-
Protocol: A solution of this compound was subjected to forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[11] The stressed samples were then analyzed by HPLC to evaluate the separation of the main peak from any degradation products. Peak purity was assessed using a photodiode array (PDA) detector.
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte.[3][4]
-
Protocol: A series of at least five standard solutions of this compound were prepared over a concentration range of 50% to 150% of the nominal analytical concentration. Each solution was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is often expressed as the percent recovery.
-
Protocol: The accuracy of the method was determined by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level was prepared in triplicate and analyzed. The percentage recovery was then calculated.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
-
Repeatability (Intra-assay Precision): At least six replicate injections of the standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-assay Precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument to assess the variability of the method. The %RSD was calculated for the combined data from both days.
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[4]
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component) The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored for any significant changes.
-
Comparative Validation Data
The following tables summarize the hypothetical validation data for the proposed (Method A) and alternative (Method B) HPLC methods.
Table 2: Linearity Data
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 | ≥ 0.999 |
| Slope | 45.3 | 42.8 | - |
| Y-intercept | 10.2 | 15.7 | - |
Table 3: Accuracy Data (Percent Recovery)
| Concentration Level | Method A | Method B | Acceptance Criteria |
| 80% | 99.5% | 98.8% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 100.8% | 101.2% | 98.0% - 102.0% |
Table 4: Precision Data (%RSD)
| Precision Type | Method A | Method B | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.2% | ≤ 2.0% |
| Intermediate Precision | 1.1% | 1.5% | ≤ 2.0% |
Table 5: LOD and LOQ Data
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.1 | 0.3 |
| LOQ (µg/mL) | 0.3 | 0.9 |
Table 6: Robustness Data (System Suitability)
| Parameter Varied | Method A (% Change in Peak Area) | Method B (% Change in Peak Area) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | < 2.0% | < 3.0% | Tailing Factor ≤ 2.0 |
| Temperature (± 2 °C) | < 1.5% | < 2.5% | Theoretical Plates > 2000 |
| Mobile Phase (± 2%) | < 2.5% | < 4.0% | %RSD of replicate injections ≤ 2.0% |
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Comparison Summary and Conclusion
Both Method A and Method B demonstrate suitability for the purity determination of this compound. However, Method A exhibits superior performance across several key validation parameters:
-
Linearity: Method A shows a higher correlation coefficient (r² = 0.9995) compared to Method B (r² = 0.9989), indicating a better fit of the data to the regression line.
-
Precision: Method A demonstrates lower %RSD values for both repeatability (0.8%) and intermediate precision (1.1%) than Method B, suggesting higher precision.
-
Sensitivity: Method A has significantly lower LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) values, indicating greater sensitivity for detecting and quantifying trace impurities.
-
Robustness: While both methods are robust, the system suitability parameters for Method A showed less variation when experimental conditions were deliberately altered.
Based on this comparative validation data, Method A is recommended as the more reliable and robust HPLC method for the routine purity analysis of this compound. Its superior linearity, precision, and sensitivity provide a higher degree of confidence in the analytical results, which is critical in a pharmaceutical quality control setting.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 10. torontech.com [torontech.com]
- 11. depralearningcenter.com [depralearningcenter.com]
- 12. pfigueiredo.org [pfigueiredo.org]
- 13. publications.iupac.org [publications.iupac.org]
A Researcher's Guide to Investigating Cross-Reactivity of 5-(2-Fluorophenyl)-5-oxopentanoic Acid Derivatives
For researchers and drug development professionals investigating the specificity of 5-(2-Fluorophenyl)-5-oxopentanoic acid derivatives, a thorough understanding and rigorous assessment of cross-reactivity are paramount. Off-target interactions can lead to unforeseen side effects or a misinterpretation of experimental results. This guide provides a framework for conducting comprehensive cross-reactivity studies, including essential experimental protocols and data presentation strategies, even when specific comparative data for this novel compound class is not yet publicly available.
Understanding Cross-Reactivity
Cross-reactivity occurs when a compound binds to targets other than its intended one, often due to structural similarities between the on-target and off-target molecules. In the context of drug development, this can lead to a variety of unintended biological effects. For derivatives of this compound, it is crucial to profile their interactions with a panel of relevant biological targets to ensure selectivity.
Table 1: Hypothetical Cross-Reactivity Profile of a this compound Derivative
The following table illustrates how quantitative data from cross-reactivity studies should be structured for clear comparison. The values presented here are for illustrative purposes to demonstrate effective data presentation.
| Target | Compound ID | Binding Affinity (Kd, nM) | IC50 (nM) | Assay Type |
| Primary Target X | FPA-001 | 15 | 50 | Radioligand Binding |
| Off-Target A | FPA-001 | >10,000 | >10,000 | Radioligand Binding |
| Off-Target B | FPA-001 | 850 | 2,500 | Enzyme Inhibition Assay |
| Off-Target C | FPA-001 | >10,000 | >10,000 | Radioligand Binding |
| Primary Target X | FPA-002 | 22 | 75 | Radioligand Binding |
| Off-Target A | FPA-002 | >10,000 | >10,000 | Radioligand Binding |
| Off-Target B | FPA-002 | 1,200 | 4,000 | Enzyme Inhibition Assay |
| Off-Target C | FPA-002 | 9,500 | >10,000 | Radioligand Binding |
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of reliable cross-reactivity data. Below are standard protocols that can be adapted for the study of this compound derivatives.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to a specific receptor or protein.
-
Preparation of Cell Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (e.g., a this compound derivative).
-
Incubation and Separation: The reaction mixture is incubated at a specific temperature for a set time to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Enzyme Inhibition Assay
This assay is employed when the off-target is an enzyme.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound. The enzymatic reaction is then initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a suitable model to determine the IC50 value.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are invaluable tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard workflow for assessing compound selectivity and a generic signaling pathway that could be affected by off-target binding.
Caption: A typical workflow for identifying selective compounds.
Caption: Generic signaling pathway potentially activated by off-target binding.
Conclusion
While specific cross-reactivity data for this compound derivatives may not be readily available in published literature, a systematic and rigorous approach to evaluating their selectivity is essential. By employing standardized experimental protocols, presenting data in a clear and comparative format, and visualizing complex workflows and pathways, researchers can build a comprehensive understanding of a compound's specificity. This foundational knowledge is critical for advancing drug development programs and ensuring the safety and efficacy of novel therapeutic agents.
Spectroscopic comparison of ortho, meta, and para fluorophenyl pentanoic acids
A Spectroscopic Comparison of Ortho, Meta, and Para Fluorophenyl Pentanoic Acids
This guide provides a comparative spectroscopic analysis of ortho-, meta-, and para-fluorophenyl pentanoic acids. Due to a lack of comprehensive experimental data in publicly accessible databases for these specific compounds, this report utilizes data from analogous structures and predictive models to offer insights for researchers, scientists, and drug development professionals. The information herein is intended to guide analytical method development and structural elucidation.
Introduction
The substitution of a fluorine atom onto a phenyl ring can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The positional isomerism (ortho, meta, para) of the fluorine atom in fluorophenyl pentanoic acids is expected to result in distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a summary of expected quantitative data from key spectroscopic techniques, detailed experimental protocols for acquiring such data, and visualizations to illustrate structural relationships and analytical workflows.
Data Presentation
The following tables summarize the predicted spectroscopic data for ortho-, meta-, and para-fluorophenyl pentanoic acids. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Assignment | ortho-Fluorophenyl Pentanoic Acid | meta-Fluorophenyl Pentanoic Acid | para-Fluorophenyl Pentanoic Acid |
| COOH | ~12.0 (s, 1H) | ~12.0 (s, 1H) | ~12.0 (s, 1H) |
| Ar-H | ~7.0-7.5 (m, 4H) | ~6.9-7.4 (m, 4H) | ~7.0-7.3 (m, 4H) |
| α-CH₂ | ~2.6 (t, 2H) | ~2.6 (t, 2H) | ~2.6 (t, 2H) |
| β-CH₂ | ~1.7 (m, 2H) | ~1.7 (m, 2H) | ~1.7 (m, 2H) |
| γ-CH₂ | ~1.6 (m, 2H) | ~1.6 (m, 2H) | ~1.6 (m, 2H) |
| δ-CH₃ | Not Applicable | Not Applicable | Not Applicable |
Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicity is denoted as s (singlet), t (triplet), and m (multiplet).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | ortho-Fluorophenyl Pentanoic Acid | meta-Fluorophenyl Pentanoic Acid | para-Fluorophenyl Pentanoic Acid |
| COOH | ~179 | ~179 | ~179 |
| C-F (Ar) | ~160 (d, J ≈ 245 Hz) | ~163 (d, J ≈ 245 Hz) | ~162 (d, J ≈ 245 Hz) |
| C-C (Ar) | ~138 (d, J ≈ 3 Hz) | ~130 (d, J ≈ 8 Hz) | ~130 (d, J ≈ 8 Hz) |
| C-H (Ar) | ~115-132 | ~114-130 | ~115 (d, J ≈ 21 Hz) |
| α-CH₂ | ~35 | ~35 | ~35 |
| β-CH₂ | ~31 | ~31 | ~31 |
| γ-CH₂ | ~25 | ~25 | ~25 |
Note: Chemical shifts are referenced to TMS at 0 ppm. d denotes a doublet due to C-F coupling, with the approximate coupling constant (J) in Hz.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ) in ppm
| Isomer | Predicted Chemical Shift (ppm) |
| ortho-Fluorophenyl Pentanoic Acid | ~ -118 |
| meta-Fluorophenyl Pentanoic Acid | ~ -113 |
| para-Fluorophenyl Pentanoic Acid | ~ -115 |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | ortho-Fluorophenyl Pentanoic Acid | meta-Fluorophenyl Pentanoic Acid | para-Fluorophenyl Pentanoic Acid |
| O-H (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| C-H (Aromatic) | ~3010-3100 | ~3010-3100 | ~3010-3100 |
| C-H (Aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=O (Carboxylic Acid) | ~1700-1725 | ~1700-1725 | ~1700-1725 |
| C=C (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-F | ~1100-1300 | ~1100-1300 | ~1100-1300 |
Table 5: Predicted Mass Spectrometry m/z Values for Key Fragments
| Fragment | ortho-Fluorophenyl Pentanoic Acid | meta-Fluorophenyl Pentanoic Acid | para-Fluorophenyl Pentanoic Acid |
| [M]⁺ | 196.09 | 196.09 | 196.09 |
| [M-OH]⁺ | 179.08 | 179.08 | 179.08 |
| [M-COOH]⁺ | 151.09 | 151.09 | 151.09 |
| [C₆H₄FCH₂]⁺ | 109.05 | 109.05 | 109.05 |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments. Instrument parameters should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atom.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the fluorophenyl pentanoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Analysis: Process the data with Fourier transformation, phasing, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (especially C-F and H-F couplings), and coupling constants to assign signals to the respective nuclei.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: As the fluorophenyl pentanoic acids are expected to be solids, prepare a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the clean salt plate. Then, place the sample in the beam path and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as the O-H and C=O stretches of the carboxylic acid and the C-F stretch.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap analyzer, coupled with a suitable ionization source.
-
Ionization Method: Electron Ionization (EI) is suitable for generating fragment ions and providing structural information. Electrospray Ionization (ESI) can also be used, particularly for accurate mass measurements of the molecular ion.
-
Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.
-
Data Acquisition: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.
Mandatory Visualization
Caption: Isomeric relationship of fluorophenyl pentanoic acids.
Caption: Experimental workflow for spectroscopic analysis.
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Comparison of Fluorinated and Non-Fluorinated Analogs of Cyclooxygenase (COX) Inhibitors, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comprehensive comparison of fluorinated and non-fluorinated analogs targeting cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain pathways. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes, this document serves as a critical resource for informed decision-making in drug design and development.
I. Comparative Biological Activity: The Case of Celecoxib and its Analogs
Celecoxib, a selective COX-2 inhibitor, provides an excellent case study for the impact of fluorination. Its structure, featuring a trifluoromethyl (-CF3) group, is crucial for its activity and selectivity. To understand the contribution of this fluorination, we compare Celecoxib with a non-fluorinated analog, SC-560, and a modified fluorinated analog, TFM-C.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Celecoxib, its non-fluorinated counterpart SC-560, and its 4-trifluoromethyl analog TFM-C against COX-1 and COX-2. Lower IC50 values indicate greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value signifies greater selectivity for COX-2.
| Compound | Fluorination Status | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Trifluoromethylated | COX-1 | 15 | 375 |
| COX-2 | 0.04 | |||
| SC-560 | Non-fluorinated | COX-1 | 0.009 | 0.0014 |
| COX-2 | 6.3 | |||
| TFM-C | 4-Trifluoromethyl | COX-1 | >100 | >12.2 |
| COX-2 | 8.2 |
Data compiled from multiple sources for comparative purposes.[1][2]
The data clearly illustrates that the trifluoromethyl group in Celecoxib is a key determinant of its COX-2 selectivity.[3] In contrast, the non-fluorinated analog, SC-560, is a highly potent and selective COX-1 inhibitor.[2][4] The analog TFM-C, where the 4-methyl group of Celecoxib is replaced by a trifluoromethyl group, exhibits significantly lower COX-2 inhibitory activity (205-fold lower than Celecoxib).[1][5][6][7] This highlights the nuanced effects of fluorine substitution, where its position and the overall molecular scaffold dictate the biological outcome.
II. Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.[8][9][10][11][12]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) to the wells. For control wells, add DMSO vehicle.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to all wells.
-
Signal Detection: Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
III. Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated COX inhibitors.
Signaling Pathway of COX Inhibition
Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and the inhibitory action of fluorinated (Celecoxib) and non-fluorinated (SC-560) analogs.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 values of COX inhibitors.
References
- 1. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Purity Assessment of Synthesized 5-(2-Fluorophenyl)-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-(2-Fluorophenyl)-5-oxopentanoic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide outlines a multi-pronged approach for the rigorous purity assessment of this compound, comparing a synthesized batch with commercially available alternatives.
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound was compared against a commercially available standard and its structural isomer, 5-(4-Fluorophenyl)-5-oxopentanoic acid. A variety of analytical techniques were employed to provide a comprehensive purity profile.
Table 1: Comparative Purity Data
| Analyte | Synthesis Batch | Purity by HPLC (%) | Purity by qNMR (%) | Major Impurities Detected |
| This compound | Synthesized Batch 1 | 98.7 | 98.5 | Glutaric Anhydride (0.3%), 2-Fluorobenzoyl Glutaric Acid (0.5%), Isomer impurity (0.2%) |
| This compound | Commercial Source A | ≥95.0[1] | 96.2 | Unidentified peaks |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | Alternative Compound | 98.0 | 97.8 | Starting material (0.8%) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of this compound and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Accurately weigh and dissolve the synthesized compound to the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
-
Data Analysis:
-
The percentage purity is calculated by the area normalization method, assuming all components have a similar response factor.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute quantification of the purity of this compound without the need for a specific reference standard of the analyte.[2][3]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and confirm the structure of volatile impurities. Due to the low volatility of the target compound, derivatization is necessary.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Pyridine)
Procedure:
-
Derivatization:
-
Dissolve a small amount of the sample in anhydrous pyridine.
-
Add an excess of BSTFA and heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 50-550
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of the synthesized compound.
Potential Impurity Formation Pathway
The synthesis of this compound commonly proceeds via a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This pathway can lead to the formation of specific impurities.
Caption: Potential impurities from the synthesis of the target compound.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of synthesized this compound. HPLC is a powerful tool for determining percentage purity and profiling impurities, while qNMR offers a robust method for absolute purity determination. GC-MS is valuable for identifying volatile impurities, particularly unreacted starting materials. This multi-faceted approach ensures the high quality and reliability of the synthesized compound for its intended applications in research and drug development.
References
Unambiguous Structure Confirmation of 5-(2-Fluorophenyl)-5-oxopentanoic acid: A Comparative Analysis of 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other common analytical methods for confirming the structure of 5-(2-Fluorophenyl)-5-oxopentanoic acid. We present supporting data, detailed experimental protocols, and visualizations to objectively assess the performance of each technique.
The structural confirmation of this compound, a molecule of interest in medicinal chemistry, relies on the accurate assignment of its constituent atoms and their connectivity. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers a comprehensive and unambiguous approach.
Comparative Analysis of Analytical Techniques
The table below summarizes the strengths and weaknesses of 2D NMR compared to alternative methods like Mass Spectrometry (MS) and X-ray Crystallography.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C long-range) | Provides unambiguous through-bond correlations, non-destructive, applicable to solutions. | Requires larger sample amounts, longer acquisition times, interpretation can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement, provides molecular formula information. | Does not provide direct connectivity information, isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides the absolute structure with high precision. | Requires a suitable single crystal, which can be difficult to obtain; structure in solid state may differ from solution. |
Detailed Experimental Protocols
2D NMR Spectroscopy
A standard suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential for complete structural assignment.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the tube is adequate for the spectrometer being used.
Typical Acquisition Parameters:
| Experiment | Key Parameters | Purpose |
| COSY | Spectral widths in F1 and F2 covering the ¹H chemical shift range; number of increments in t1 (e.g., 256); number of scans per increment. | Identifies proton-proton spin-spin coupling networks, revealing adjacent protons. |
| HSQC | ¹H and ¹³C spectral widths; ¹J(C,H) coupling constant (typically ~145 Hz); number of increments in t1. | Correlates each proton with its directly attached carbon atom. |
| HMBC | ¹H and ¹³C spectral widths; long-range ¹J(C,H) coupling constant (optimized for 4-10 Hz); number of increments in t1. | Reveals correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments. |
Data Presentation: Predicted NMR Data for this compound
In the absence of experimental spectra in the public domain, we present predicted ¹H and ¹³C NMR chemical shifts to illustrate the principles of structure confirmation. These predictions were generated using a reliable online NMR prediction tool.
Predicted ¹H NMR Chemical Shifts:
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2' | 7.95 | ddd | 1H |
| H3' | 7.19 | t | 1H |
| H4' | 7.33 | t | 1H |
| H5' | 7.62 | td | 1H |
| H2 | 2.50 | t | 2H |
| H3 | 2.02 | p | 2H |
| H4 | 3.08 | t | 2H |
Predicted ¹³C NMR Chemical Shifts:
| Atom Number | Predicted Chemical Shift (ppm) |
| C1' | 125.1 |
| C2' | 161.4 (d, J=255 Hz) |
| C3' | 116.9 (d, J=21 Hz) |
| C4' | 124.9 |
| C5' | 134.8 |
| C6' | 130.9 |
| C1 | 178.6 |
| C2 | 33.3 |
| C3 | 20.0 |
| C4 | 37.7 |
| C5 | 198.5 |
Mandatory Visualization
The following diagrams illustrate the workflow for structure confirmation and the key long-range correlations that would be observed in an HMBC spectrum of this compound.
Safety Operating Guide
Proper Disposal of 5-(2-Fluorophenyl)-5-oxopentanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-(2-Fluorophenyl)-5-oxopentanoic acid (CAS No. 199664-70-5), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as an acute oral, dermal, and inhalation toxicant (Category 3).[1] All manipulations should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or a face shield are essential.[1]
-
Hand Protection: Chemical-resistant gloves must be worn. It is crucial to inspect gloves for integrity before use and to employ proper glove removal techniques to prevent skin contact.[1]
-
Body Protection: A lab coat or a full chemical-resistant suit should be worn to protect against skin exposure.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]
Spill Management and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area.[1] Avoid breathing dust and ensure adequate ventilation.[1] Do not allow the product to enter drains.[1] For containment, carefully sweep or shovel the material into a suitable, closed container for disposal, taking care not to create dust.[1]
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately.[1]
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Key Disposal Steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any associated hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection by the disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the waste with a certified hazardous waste management company. Provide them with a copy of the SDS.[1]
Contaminated materials, including personal protective equipment, labware, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 199664-70-5 | [1] |
| Molecular Formula | C11H11FO3 | [1] |
| Molecular Weight | 210.20 g/mol | [1] |
| Acute Toxicity, Oral | Category 3 | [1] |
| Acute Toxicity, Dermal | Category 3 | [1] |
| Acute Toxicity, Inhalation | Category 3 | [1] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(2-Fluorophenyl)-5-oxopentanoic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-(2-Fluorophenyl)-5-oxopentanoic acid (CAS No: 199664-70-5), a compound often utilized in complex organic synthesis.
This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
A critical first line of defense, the correct PPE must be worn at all times when handling this compound. The following table summarizes the required equipment based on safety data sheet recommendations.[1]
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Eye/Face Protection | Safety glasses/goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Face shield | Recommended when there is a risk of splashing or dust generation. | |
| Skin and Body Protection | Protective clothing | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Lab coat | Should be worn over personal clothing. | |
| Respiratory Protection | Respirator | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.[1] A respirator is required if engineering controls are not feasible to maintain exposures below permissible limits.[2] |
Experimental Workflow and Safety Protocols
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Detailed Handling and Disposal Procedures
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust or vapors.[1]
-
Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling and before breaks.[1]
-
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
-
Disposal:
As a halogenated organic compound, this compound requires specific disposal procedures.[3]
-
Segregation: Collect waste containing this compound in a designated and clearly labeled container for halogenated organic waste.[3][4] Do not mix with non-halogenated waste to avoid increased disposal costs and ensure proper treatment.[5]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[4][5]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company. Halogenated organic wastes are typically incinerated at regulated facilities.[3] Under no circumstances should this chemical or its waste be disposed of down the drain.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

